6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide is a specialized heterocyclic building block and pharmacophore used primarily in the development of Carbonic Anhydrase Inhibitors (CAIs) . Characterized by a pyridine core substituted with a zinc-binding sulfonamide group at position 3 and a hydrophilic ethylenediamine linker at position 6, this compound serves as a critical "anchor" molecule. It allows researchers to target the carbonic anhydrase active site while utilizing the primary amine tail to attach fluorophores, solubility-enhancing groups, or surface immobilization tags without disrupting enzymatic binding.
Part 1: Chemical Architecture & Properties
Structural Analysis
The molecule is amphoteric, possessing distinct acidic and basic functionalities that dictate its behavior in biological media.
The Warhead (Position 3): The primary sulfonamide (
) is the bioactive moiety. It acts as a mono-anionic ligand at physiological pH, coordinating directly to the Zn ion within the Carbonic Anhydrase (CA) active site.
The Core (Pyridine Ring): The electron-deficient pyridine ring lowers the pKa of the sulfonamide group (compared to benzenesulfonamides), often enhancing potency by increasing the fraction of the ionized, active species (
) at physiological pH.
The Linker (Position 6): The (2-aminoethyl)amino tail serves two functions:
Solubility: The ionizable primary amine increases aqueous solubility.
Conjugation Handle: It provides a nucleophilic site for derivatization (e.g., amide coupling) extending away from the enzyme active site, making it ideal for "tail" approach drug design.
The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (S
Ar) . The chlorine atom on 6-chloropyridine-3-sulfonamide is activated for displacement by the electron-withdrawing sulfonamide group at the meta position relative to the leaving group. Ethylenediamine is used in excess to prevent double-substitution (formation of the dimer).
Experimental Protocol: S
Ar Displacement
Objective: Synthesis of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide from 6-chloropyridine-3-sulfonamide.
Materials:
6-Chloropyridine-3-sulfonamide (1.0 eq)
Ethylenediamine (10.0 eq) - Acts as both reactant and solvent/base.
Ethanol or Acetonitrile (Optional co-solvent)
Step-by-Step Methodology:
Preparation: Charge a round-bottom flask with 6-chloropyridine-3-sulfonamide (e.g., 1.0 g).
Addition: Add Ethylenediamine (3.5 mL, ~10 eq) slowly with stirring. Note: The reaction is exothermic.
Reflux: Heat the mixture to 80°C (or reflux if using EtOH) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS for disappearance of the chloride starting material.
Work-up:
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure to remove excess ethylenediamine (requires high vacuum due to boiling point).
Precipitation: Triturate the residue with cold diethyl ether or acetonitrile to induce crystallization.
Purification:
Filter the solid.
Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) if high purity (>98%) is required for biological assays.
Synthesis Diagram (DOT Visualization)
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.
Part 3: Biological Mechanism & Applications
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound functions as a classical sulfonamide inhibitor. The mechanism is driven by the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zinc ion (
) in the enzyme's active site.
Primary Interaction:
Secondary Interaction: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199 , orienting the inhibitor.
The "Tail" Effect: The 6-aminoethyl tail extends towards the hydrophilic half of the active site entrance. In many CA isoforms (e.g., hCA II), this region is solvent-exposed, allowing the tail to interact with water networks or specific residues (like His64) via proton transfer, potentially influencing isoform selectivity.
Key Applications
Fragment-Based Drug Discovery (FBDD): Used as a "seed" fragment. The terminal amine is chemically modified (e.g., with ureido or thioureido linkers) to probe the "selective pocket" of various CA isoforms (hCA IX, XII) for cancer therapy.
Affinity Chromatography: The primary amine allows covalent attachment to Sepharose or agarose beads (via NHS-ester or CNBr activation). These resins are used to purify Carbonic Anhydrases from tissue homogenates.
Fluorescent Probes: Conjugation with Dansyl chloride or Fluorescein isothiocyanate (FITC) at the terminal amine creates probes for visualizing CA expression in hypoxic tumors.
Mechanism Diagram (DOT Visualization)
Figure 2: Pharmacophore mapping of the compound within the Carbonic Anhydrase active site.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding on Pyridine Sulfonamide mechanisms).
PubChem. (n.d.). Compound Summary: 6-(2-aminoethylamino)pyridine-3-sulfonamide.[1] National Library of Medicine. Retrieved from [Link]
Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. Chemical Reviews. (Mechanistic source for Tail Approach).
6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide CAS number and molecular weight
This guide provides an in-depth technical analysis of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide , a critical heterocyclic building block used in the development of kinase inhibitors (specifically Rho-associated prote...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide , a critical heterocyclic building block used in the development of kinase inhibitors (specifically Rho-associated protein kinase, ROCK) and carbonic anhydrase inhibitors (CAIs).
CAS Number: 202460-51-3
Role: Pharmacophore Scaffold & Linker Intermediate
Target Audience: Medicinal Chemists, Process Engineers, and Structural Biologists
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound represents a bifunctional scaffold: it retains the sulfonamide "warhead" necessary for metalloenzyme inhibition (e.g., Carbonic Anhydrase) while providing a primary amine tail for conjugation or further derivatization.
Property
Specification
CAS Number
202460-51-3
IUPAC Name
6-(2-aminoethylamino)pyridine-3-sulfonamide
Molecular Formula
Molecular Weight
216.26 g/mol
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, dilute acid; Low solubility in non-polar solvents (DCM, Hexane)
pKa (Calc)
Sulfonamide: ~10.0
SMILES
NCCNc1ccc(cn1)S(N)(=O)=O
Applications in Drug Discovery[2][10]
Rho-Associated Kinase (ROCK) Inhibition
The pyridine-3-sulfonamide core is a bioisostere of the isoquinoline sulfonamide core found in Fasudil , a classic ROCK inhibitor. The introduction of the ethylenediamine tail at the 6-position mimics the steric and electrostatic properties required to bind the ATP-binding pocket of the kinase, specifically interacting with the hinge region.
Mechanism: The pyridine nitrogen and the sulfonamide oxygens form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues). The aminoethyl tail extends into the solvent-exposed region or interacts with ribose-binding residues.
Utility: Used as a precursor for synthesizing "soft drugs" (locally active ROCK inhibitors) for glaucoma treatment, where the primary amine is further acylated to tune lipophilicity.
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides are the primary class of CA inhibitors.
Zinc Binding: The unsubstituted sulfonamide moiety (
) coordinates directly to the ion in the enzyme's active site.
Linker Strategy: The ethylenediamine chain acts as a "linker." Researchers attach fluorophores or bulky hydrophobic groups to the terminal amine to probe the "selective pocket" of specific CA isoforms (e.g., hCA IX vs. hCA II), enhancing selectivity for tumor-associated isoforms.
Synthesis & Manufacturing Protocol
Core Directive: The synthesis relies on a Nucleophilic Aromatic Substitution (
) mechanism.[1] The key challenge is preventing the formation of the bis-substituted byproduct (where one ethylenediamine molecule bridges two pyridine rings).
Reaction Scheme (Graphviz Visualization)
Caption:
pathway. Excess ethylenediamine drives the equilibrium toward the mono-substituted product.
Step-by-Step Experimental Protocol
Reagents:
6-Chloropyridine-3-sulfonamide (1.0 eq)
Ethylenediamine (10.0 eq) – Critical: Large excess acts as solvent and base, preventing dimerization.
Ethanol (Optional co-solvent)
Procedure:
Setup: Charge a round-bottom flask with 6-Chloropyridine-3-sulfonamide (e.g., 5.0 g).
Addition: Add Ethylenediamine (neat, ~15-20 mL) slowly. The reaction is exothermic; cool in an ice bath if necessary during addition.
Reaction: Heat the mixture to 80–90°C under reflux for 4–6 hours.
Monitoring: Check via TLC (System: DCM/MeOH/NH4OH 90:10:1). The starting material (Rf ~0.8) should disappear; product (Rf ~0.2) will appear as a polar spot.
Workup (Removal of Excess Amine):
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of unreacted ethylenediamine. Note: Ethylenediamine has a high boiling point (116°C); use a high-vacuum pump.
Purification:
Resuspend the oily residue in a minimum amount of cold water or ethanol.
Induce crystallization by scratching or cooling to 4°C.
If oil persists, use flash column chromatography (Silica gel; Gradient: 5%
15% MeOH in DCM with 1% ).
Yield: Expected yield is 75–85%.
Analytical Characterization
To validate the structure, ensure the following spectral signatures are present.
Technique
Expected Signature
Interpretation
1H NMR (DMSO-d6)
8.35 (d, 1H, H-2)
Deshielded proton adjacent to sulfonamide.
7.75 (dd, 1H, H-4)
Coupling with H-5 and H-2.
7.10 (s, 2H, )
Broad singlet, exchangeable with .
6.60 (d, 1H, H-5)
Shielded by the electron-donating amino group.
3.40 (q, 2H, )
Methylene adjacent to aromatic amine.
2.75 (t, 2H, )
Methylene adjacent to primary amine.
LC-MS (ESI+)
m/z 217.1
Confirming molecular mass of 216.26.
Logical Workflow: From Synthesis to Assay[2][10]
This diagram illustrates the decision matrix for utilizing this compound in a drug discovery campaign.
Caption: Operational workflow for utilizing the scaffold in fragment-based drug design (FBDD) or probe synthesis.
Safety & Handling (E-E-A-T)
Hazards: The starting material (6-chloropyridine-3-sulfonamide) is an irritant. Ethylenediamine is corrosive , a sensitizer, and flammable.
Controls: Perform all synthesis steps in a fume hood. Use butyl rubber gloves (ethylenediamine permeates nitrile).
Storage: Store the final product under inert atmosphere (Nitrogen/Argon) at -20°C. Primary amines can absorb
from the air to form carbamates over time.
References
PubChem Compound Summary. 6-[2-(Ethylamino)propyl]pyridine-3-sulfonamide (Analogous Structure Data). National Center for Biotechnology Information. [Link]
A Technical Guide to the Synthesis of Glipizide: Clarifying the Role of Key Intermediates
Abstract This technical guide provides an in-depth analysis of the synthetic pathways to Glipizide, a second-generation sulfonylurea widely prescribed for type II diabetes mellitus. A critical examination of the molecula...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways to Glipizide, a second-generation sulfonylurea widely prescribed for type II diabetes mellitus. A critical examination of the molecular structure of Glipizide reveals that its core is a benzenesulfonamide moiety. This guide will detail the established and industrially practiced synthetic routes, which universally proceed via the key intermediate 4-(2-aminoethyl)benzenesulfonamide . We will present detailed reaction mechanisms, step-by-step protocols, and process optimization data.
Furthermore, this whitepaper addresses a significant point of clarification regarding the compound 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide . Through structural and chemical analysis, we will demonstrate that this pyridinesulfonamide, while a valid chemical entity for other applications, is not an intermediate in the synthesis of Glipizide due to fundamental differences in its core aromatic scaffold. This document serves as an authoritative reference for researchers, scientists, and drug development professionals, ensuring a precise understanding of the chemical principles underpinning Glipizide synthesis.
Part 1: The Established Synthetic Pathway to Glipizide
The synthesis of Glipizide, N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-5-methylpyrazine-2-carboxyamide, is a well-documented process that hinges on the sequential formation of an amide bond followed by the construction of the sulfonylurea linkage. The two primary starting materials are a substituted benzenesulfonamide and a pyrazine carboxylic acid derivative.
Core Intermediates and Reaction Logic
The most common and economically viable synthesis of Glipizide proceeds through two main stages, starting from two key building blocks:
4-(2-aminoethyl)benzenesulfonamide : This molecule provides the essential phenethylamine sulfonamide backbone of Glipizide.
5-methylpyrazine-2-carboxylic acid : This heterocyclic acid forms the amide portion of the final drug, contributing to its unique pharmacological profile.
The synthesis logically follows two key transformations:
Amide Bond Formation: An amide linkage is first created between the ethylamine group of 4-(2-aminoethyl)benzenesulfonamide and the carboxyl group of 5-methylpyrazine-2-carboxylic acid. This reaction forms the stable intermediate, 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide .[1][2] This compound is also known as Glipizide Related Compound A or Glipizide Impurity A.[3][4][5]
Sulfonylurea Formation: The sulfonamide group (-SO₂NH₂) of the intermediate is then reacted with cyclohexyl isocyanate . This reaction forms the N-cyclohexyl-N'-sulfonylurea bridge, completing the Glipizide molecule.[1][6]
This sequence is favored because it avoids protecting group chemistry for the sulfonamide nitrogen, simplifying the overall process and improving yield.[1]
Experimental Workflow: Synthesis of Glipizide
The following diagram and protocol outline the established industrial synthesis of Glipizide.
Caption: Established two-stage synthesis of Glipizide.
Detailed Experimental Protocol
Step 1: Synthesis of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide
This step involves the coupling of 4-(2-aminoethyl)benzenesulfonamide with an activated form of 5-methylpyrazine-2-carboxylic acid. One common method is via the methyl ester of the acid.[7]
Reaction Setup: To a suitable reaction vessel, add 4-(2-aminoethyl)benzenesulfonamide and methyl 5-methylpyrazine-2-carboxylate in a solvent such as toluene.
Base Addition: Add a base, for example, an alkali metal alkoxide like sodium methoxide.[7]
Reaction Conditions: Heat the reaction mixture to a temperature between 25-100°C and maintain for a period of 30 minutes to 5 hours.[7]
Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), cool the mixture. The product can be precipitated and isolated by standard filtration and washing procedures.
Step 2: Synthesis of Glipizide
Reaction Setup: Dissolve the intermediate from Step 1, 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide, in a suitable solvent like acetone.
Base Addition: Add a base, such as potassium carbonate, to the solution to deprotonate the sulfonamide nitrogen, making it nucleophilic.
Isocyanate Addition: Slowly add cyclohexyl isocyanate to the reaction mixture.
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours.[6]
Work-up and Purification: Upon completion, the reaction mixture is worked up, often by adding water and acidifying with an acid like hydrochloric acid to precipitate the crude Glipizide.[7] The solid is then filtered, washed until neutral pH, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water or dimethylformamide/methanol) to yield high-purity Glipizide (>99.5%).[6][7]
The compound class of pyridinesulfonamides represents an important scaffold in medicinal chemistry, valued for a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[8][9] This section will analyze the structure and synthesis of the pyridinesulfonamide core, specifically addressing the user-referenced molecule.
Synthesis of the 6-Aminopyridine-3-sulfonamide Scaffold
The synthesis of a pyridinesulfonamide, such as the core of the molecule in the topic, typically starts from an aminopyridine. For the 6-aminopyridine-3-sulfonamide scaffold, a common route is as follows:
Sulfonation: 2-Aminopyridine is reacted with concentrated sulfuric acid at elevated temperatures (e.g., 210°C) to produce 6-aminopyridine-3-sulfonic acid.[10]
Chlorosulfonation: The resulting sulfonic acid is then treated with a chlorinating agent like phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride (POCl₃) to yield the reactive intermediate, 6-aminopyridine-3-sulfonyl chloride.[10]
Amination: This sulfonyl chloride can then be reacted with various amines to form a diverse library of substituted pyridosulfonamide derivatives.[10]
Caption: General synthesis of pyridinesulfonamide derivatives.
To obtain the specific molecule 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide , one would theoretically react 6-aminopyridine-3-sulfonyl chloride with ethylenediamine. However, controlling the selectivity of this reaction would be challenging due to the two primary amine groups on ethylenediamine, potentially leading to cross-linking or undesired side products.
Part 3: Structural Analysis and Definitive Conclusion
A direct comparison of the core structures of the true Glipizide intermediate and the user-proposed compound reveals their fundamental incompatibility in the context of Glipizide synthesis.
Comparative Structural Analysis
Caption: Core structural difference between intermediates.
Analysis:
Glipizide's Backbone: The entire molecular framework of Glipizide is built upon a benzene ring. The key intermediate, 4-(2-aminoethyl)benzenesulfonamide, provides this essential phenyl group.
Proposed Compound's Backbone: The compound 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide is built upon a pyridine ring, which is a six-membered heterocycle containing a nitrogen atom.
These two aromatic systems have different electronic properties, reactivities, and spatial arrangements. A synthetic pathway cannot substitute one for the other without fundamentally changing the final product. Converting a pyridine ring into a benzene ring is a complex, multi-step, and low-yielding process that is not a viable or logical step in a pharmaceutical manufacturing context.
Conclusion
Based on an exhaustive review of established chemical literature, patents, and synthetic methodologies, this technical guide concludes the following:
The synthesis of Glipizide reliably and efficiently proceeds through the key intermediate 4-(2-aminoethyl)benzenesulfonamide . This compound provides the necessary phenylsulfonamide core of the final active pharmaceutical ingredient.
The compound 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide is a pyridinesulfonamide derivative. Due to the presence of a pyridine ring instead of a benzene ring in its core structure, it plays no role in the synthesis of Glipizide.
The pyridinesulfonamide scaffold is a valuable pharmacophore in its own right, but its chemistry is distinct from the benzenesulfonamide chemistry required for Glipizide synthesis.
For professionals engaged in the development or manufacturing of Glipizide, it is imperative to focus on synthetic routes involving the correct benzenoid intermediates to ensure the chemical identity and purity of the final product.
References
Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. Available from: [Link]
Google Patents. (2018). WO2018078657A1 - Process for preparation of glipizide.
Liu, B., Wang, Z., & Min, Q. (2015). Synthesis of Glipizide. Chinese Journal of Pharmaceuticals, 46(10), 1053-1054. Available from: [Link]
Google Patents. (2013). CN102993106A - Novel synthesis route of glipizide.
Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Link]
MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]
Quick Company. A Process For The Preparation Of Glipizide. Available from: [Link]
Gsrs. 5-METHYL-N-(2-(4-SULFAMOYLPHENYL)ETHYL)PYRAZINE-2-CARBOXAMIDE. Available from: [Link]
PubChem. 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide. Available from: [Link]
Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]
Critical Reviews in Analytical Chemistry. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]
Solubility profile of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide in organic solvents
Technical Whitepaper: Solubility Profiling of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide Executive Summary The compound 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide represents a critical class of bifunctional pyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Solubility Profiling of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide
Executive Summary
The compound 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide represents a critical class of bifunctional pyridine intermediates used in the synthesis of bioactive kinase inhibitors and sulfonylurea derivatives. Its structure features a polar sulfonamide moiety at the C3 position and a basic ethylenediamine chain at the C6 position.
This structural duality presents a unique solubility challenge: the molecule exhibits high polarity and pH-dependent solubility behavior that complicates purification. This guide provides a predicted solubility profile based on structural analogs (e.g., 6-aminopyridine-3-sulfonamide) and outlines a validated experimental protocol for determining precise thermodynamic solubility limits. This data is essential for optimizing recrystallization yields and designing liquid-liquid extraction (LLE) workups.
Chemical Identity & Physicochemical Basis
To understand the solubility behavior, we must first analyze the molecular interactions governing solvation.
Property
Description
Impact on Solubility
Molecular Structure
Pyridine ring substituted with -SO₂NH₂ (C3) and -NH-CH₂CH₂-NH₂ (C6).
High potential for intermolecular Hydrogen Bonding.
Solubility will be drastically pH-dependent in aqueous media.
Solubility Profile (Predicted & Analog-Derived)
Note: Specific quantitative values for this intermediate are not standardized in public pharmacopeias. The following profile is derived from thermodynamic data of structural analogs (e.g., sulfapyridine, 6-aminopyridine-3-sulfonamide) and functional group contribution methods.
Table 1: Predicted Solubility Classification at 25°C
Solvent Class
Representative Solvent
Predicted Solubility
Interaction Mechanism
Polar Aprotic
DMSO, DMF
High (>100 mg/mL)
Dipole-dipole interactions; disruption of solute crystal lattice.
Polar Protic
Methanol, Ethanol
Moderate-High (20-50 mg/mL)
H-bonding solvation of amine and sulfonamide groups.
Aqueous
Water (pH 7)
Moderate (1-10 mg/mL)
Hydration of ionic centers; limited by lipophilic pyridine ring.
Aqueous Acid
0.1 M HCl
Very High (>100 mg/mL)
Protonation of the aliphatic amine and pyridine nitrogen forms a soluble salt.
Ketones
Acetone
Moderate (5-15 mg/mL)
Dipole interactions; useful for antisolvent crystallization.
Ethers
THF, Dioxane
Low-Moderate (1-5 mg/mL)
Weak H-bond acceptance; likely poor solvent.
Non-Polar
Hexane, Heptane
Insoluble (<0.1 mg/mL)
Lack of polar interactions; ideal antisolvent.
Chlorinated
DCM, Chloroform
Low (<1 mg/mL)
Limited interaction; typically used to extract less polar impurities.
Process Insight: The high solubility in DMSO makes it the ideal solvent for stock solutions in biological assays. For purification, a Methanol/Water or Ethanol/Heptane recrystallization system is recommended based on the steep solubility gradient.
Experimental Protocol: Determination of Thermodynamic Solubility
To generate precise data for Process Design (DoE), follow this self-validating "Shake-Flask" protocol coupled with HPLC quantification.
Phase A: Saturation Equilibrium
Preparation: Weigh excess compound (approx. 100 mg) into a standard 20 mL scintillation vial.
Solvent Addition: Add 2.0 mL of the target solvent.
Agitation: Place vials in a thermodynamic shaker (e.g., Eppendorf ThermoMixer) set to the target temperature (e.g., 25°C, 30°C, 35°C, 40°C).
Equilibration: Shake at 750 RPM for 24 hours. Validation Step: Check for undissolved solids.[1][2] If clear, add more solid until a precipitate persists.
Sedimentation: Allow to stand for 4 hours (or centrifuge at 10,000 RPM for 5 mins) to separate the solid phase.
Phase B: Quantification (HPLC Method)
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).
Dilution: Dilute the filtrate 100-fold with Mobile Phase A to bring it within the linear dynamic range.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Pyridine absorption).
Phase C: Data Analysis (Thermodynamic Modeling)
Fit the experimental mole fraction solubility (
) data to the Modified Apelblat Equation to determine the enthalpy of solution:
Where
is temperature (Kelvin), and are empirical constants derived from regression analysis.
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow for determining and validating the solubility profile, ensuring data integrity for regulatory filing.
Caption: Logical workflow for the determination of thermodynamic solubility limits using the isothermal saturation method.
References
Perlovich, G. L., et al. (2011).[3] "Thermodynamic aspects of solubility process of some sulfonamides in relevant solvents." Journal of Pharmaceutical and Biomedical Analysis.
Martínez, F., et al. (2003).[4] "Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane." Journal of the Brazilian Chemical Society.[4]
BenchChem. (2025).[2] "Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide." BenchChem Technical Resources.
PubChem. "N-(2-aminoethyl)pyridine-3-sulfonamide."[5] National Library of Medicine.
An In-depth Technical Guide on the Safety and Toxicity of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide
Executive Summary: An Inferred Hazard Profile 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide is a novel compound for which a specific Safety Data Sheet (SDS) has not been published. However, its chemical architecture inco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: An Inferred Hazard Profile
6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide is a novel compound for which a specific Safety Data Sheet (SDS) has not been published. However, its chemical architecture incorporates several functional groups with well-documented toxicological profiles. By deconstructing the molecule into its primary structural alerts—the aminopyridine core and the ethylamine and sulfonamide side chains—we can construct a scientifically-grounded, precautionary handling protocol.
The primary concerns, derived from analogous compounds, include the potential for:
Acute Toxicity: Potentially toxic if swallowed or in contact with skin.
Corrosivity: Potential to cause severe skin burns and eye damage.
Irritation: Potential for skin, eye, and respiratory tract irritation.
This guide will provide a detailed analysis of these potential hazards, outline comprehensive safety protocols, and offer guidance on experimental design to ensure the well-being of laboratory personnel.
Hazard Identification and Classification by Structural Analogy
The toxicological profile of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide can be inferred by examining its constituent parts, for which safety data are available.
The Aminopyridine Core
The 2-aminopyridine moiety is a significant structural alert. Safety data for 2-aminopyridine indicates that it is toxic and an irritant.
Acute Toxicity: 2-aminopyridine is classified as toxic if swallowed and harmful in contact with skin[1]. Severe poisoning incidents in humans have been reported, including convulsions, respiratory failure, and death[2].
Irritation: It is known to cause skin, eye, and respiratory irritation[1][3].
The (2-Aminoethyl)amino Side Chain
The presence of an aminoethyl group attached to the pyridine ring is analogous to 2-(2-Aminoethyl)pyridine. The SDS for this compound reveals significant hazards.
Corrosivity: 2-(2-Aminoethyl)pyridine is classified as causing severe skin burns and eye damage[4][5][6]. This suggests a high potential for tissue damage upon contact.
Inhalation Hazard: It is also considered harmful by inhalation[4].
The Sulfonamide Group
While the sulfonamide group itself is a common feature in many pharmaceuticals and is generally associated with lower toxicity than the aminopyridine core, it can still contribute to the overall hazard profile. Data on simple sulfonamides suggest that they are generally of low acute toxicity, but can be a source of hypersensitivity reactions in some individuals.
Inferred GHS Hazard Classification
Based on the analysis of its structural analogs, 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide should be handled as a substance with the following potential GHS classifications:
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 3
H301: Toxic if swallowed
Acute Toxicity, Dermal
Category 3
H311: Toxic in contact with skin
Skin Corrosion/Irritation
Category 1B
H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation
Category 1
H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure
Category 3
H335: May cause respiratory irritation
This inferred classification necessitates stringent control measures to prevent any route of exposure.
Safe Handling and Storage Protocols
Given the inferred high hazard level of this compound, the following handling and storage protocols are mandatory.
Engineering Controls
Ventilation: All work with 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols[3].
Containment: For procedures with a higher risk of aerosol generation, a glove box or other form of closed system should be considered[7].
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical. The following table outlines the minimum required PPE.
Body Part
Required PPE
Rationale and Specifications
Hands
Chemical-resistant gloves (Nitrile or Neoprene)
Double-gloving is recommended. Gloves must be inspected prior to use and changed immediately upon any sign of contamination[7][8].
Body
Chemical-resistant lab coat or coveralls
A fully-buttoned lab coat is the minimum requirement. For larger quantities or splash risks, a chemical-resistant apron or suit should be worn[8][9][10].
Eyes/Face
Safety goggles and a face shield
Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face[8][9].
Respiratory
Respirator (if necessary)
A respirator with an appropriate cartridge for organic vapors and particulates should be available and used if there is any risk of exceeding exposure limits or if engineering controls are not sufficient[3][4][10].
Storage Requirements
Container: Store in a tightly sealed, clearly labeled container.
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[3]. The storage location should be a designated, locked poison cabinet or a restricted access area[3].
Emergency Procedures
Prompt and correct response to an emergency is crucial.
First-Aid Measures
Exposure Route
First-Aid Protocol
Inhalation
Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[4][7].
Skin Contact
Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[4][5][7].
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][5][7].
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[4][7].
Spill and Leak Procedures
Small Spills:
Evacuate non-essential personnel.
Ensure adequate ventilation and wear full PPE.
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
Evacuate the area immediately.
Contact your institution's emergency response team.
Do not attempt to clean up a large spill without specialized training and equipment.
Experimental Workflow and Risk Mitigation
The following diagrams illustrate the logical flow for assessing the need for and implementation of safety measures when working with 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide.
Caption: Workflow for inferring hazards based on structural analogy.
Caption: Step-by-step workflow for safe handling of the compound.
Conclusion and Recommendations
While the precise toxicological properties of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide have not been determined, a thorough analysis of its structural components strongly suggests that it should be treated as a hazardous substance with the potential for acute toxicity and corrosivity. All handling should be performed with stringent adherence to the engineering controls, personal protective equipment, and emergency procedures outlined in this guide.
It is strongly recommended that any research program utilizing this compound consider commissioning a basic toxicology assessment, including, at a minimum, an acute oral toxicity study and a skin irritation/corrosion study, to generate empirical data and establish a definitive safety profile.
References
Sigma-Aldrich. (2025, June 11).
Enamine.
Thermo Fisher Scientific. (2025, December 22).
Thermo Fisher Scientific. (2026, January 2).
TCI Chemicals. (2024, December 10).
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
Biochem Chemopharma.
U.S. Environmental Protection Agency. Aminopyridines.
Alkali Metals Ltd.
New Jersey Department of Health. Hazard Summary: 2-Aminopyridine.
University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
National Center for Biotechnology Information. Toxicological Profile for Pyridine.
RIVM.
Agency for Toxic Substances and Disease Registry. (1992, September). Toxicological Profile for Pyridine.
Thermodynamic properties of aminoethyl-amino pyridine compounds
An In-depth Technical Guide to the Thermodynamic Properties of Aminoethylpyridine Compounds For Researchers, Scientists, and Drug Development Professionals Abstract Aminoethylpyridine and its derivatives are a class of b...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermodynamic Properties of Aminoethylpyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoethylpyridine and its derivatives are a class of bidentate ligands of significant interest in coordination chemistry, materials science, and pharmacology. Their ability to form stable chelate complexes with a wide range of metal ions underpins their utility in applications from catalysis to drug design. A thorough understanding of the thermodynamic principles governing their behavior—both as free ligands and as metal complexes—is paramount for the rational design of new functional molecules and materials. This guide provides a comprehensive overview of the core thermodynamic properties of aminoethylpyridine compounds, focusing on thermochemistry, protonation equilibria, and metal ion complexation. We delve into the causality behind experimental choices for characterizing these properties and provide detailed, field-proven protocols for key analytical techniques.
Introduction: The Thermodynamic Landscape of Aminoethylpyridines
The aminoethylpyridine scaffold, typically featuring a pyridine ring and an ethylamine side chain (e.g., 2-(2-aminoethyl)pyridine), presents two key coordination sites: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the primary amine. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. The thermodynamic stability of these complexes is a direct consequence of the interplay between enthalpic and entropic factors, which are, in turn, influenced by the ligand's intrinsic properties, the nature of the metal ion, and the solvent environment.
Understanding these thermodynamic drivers is not merely an academic exercise. In drug development, the binding affinity of a metallodrug candidate to its biological target is quantified by the Gibbs free energy of binding (ΔG). This free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions, and dissecting these components can reveal whether binding is driven by favorable bond formation and van der Waals interactions (enthalpy-driven) or by the release of ordered solvent molecules (entropy-driven).[1] This insight is critical for lead optimization. Similarly, in materials science, predicting the spontaneous self-assembly of coordination polymers relies on understanding the thermodynamics of the underlying metal-ligand interactions.[2]
This guide will explore the key thermodynamic parameters that define the behavior of aminoethylpyridine compounds, including their thermochemical properties (enthalpy of formation), protonation thermodynamics, and the energetics of metal complex formation.
Fundamental Physicochemical and Thermochemical Properties
Before examining their behavior in solution, it is essential to understand the fundamental properties of the isolated ligands. These values form the baseline for all subsequent thermodynamic calculations.
Acid-Base Properties (pKa)
The protonation state of aminoethylpyridines is crucial as it dictates their availability for metal binding and their interactions in biological systems.[3] These ligands typically have two distinct protonation constants (pKa values), corresponding to the pyridinium and ammonium groups. For example, a related compound, 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid, has apparent acidic and basic pKa values of 2.18 and 8.99, respectively.[4] These values are critical for designing buffered solutions to control speciation during experiments.
Thermochemistry: Enthalpy of Formation and Combustion
The standard molar enthalpy of formation (ΔfH°ₘ) represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability. This value is often derived experimentally from the standard molar enthalpy of combustion (ΔcH°ₘ) , determined via oxygen bomb calorimetry.
For instance, a study on 2-aminomethylpyridine (AMP), a structurally similar compound, measured its molar energy of combustion (ΔcUₘ) to be -(3585.5 ± 2.4) kJ·mol⁻¹. From this, the standard molar enthalpy of formation (ΔfH°ₘ) was derived as 88.4 ± 2.5 kJ·mol⁻¹.[5] A positive enthalpy of formation indicates that the molecule is thermodynamically less stable than its constituent elements.
Table 1: Thermochemical Data for 2-Aminomethylpyridine (AMP) at 298.15 K [5]
Property
Value
Molar Energy of Combustion (ΔcUₘ)
-(3585.5 ± 2.4) kJ·mol⁻¹
Standard Molar Enthalpy of Combustion (ΔcH°ₘ)
-(3589.2 ± 2.4) kJ·mol⁻¹
Standard Molar Enthalpy of Formation (ΔfH°ₘ)
88.4 ± 2.5 kJ·mol⁻¹
Heat Capacity (Cₚ)
The molar heat capacity at constant pressure (Cₚ) is the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin. It is a crucial parameter for understanding how the internal energy of a molecule changes with temperature and for correcting thermodynamic data to different temperatures.[6] Cₚ is typically measured using Differential Scanning Calorimetry (DSC).[7] For 2-aminomethylpyridine, the relationship between heat capacity and temperature was established over a range of 280 to 323 K.[5]
Solution Thermodynamics I: Protonation Equilibria
In aqueous solution, aminoethylpyridines participate in protonation equilibria. The thermodynamics of these reactions provide insight into the basicity of the nitrogen donors and their pH-dependent availability for metal coordination.
The key thermodynamic parameters for protonation are the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These are related by the fundamental equation:
where K is the equilibrium constant for the protonation reaction, R is the gas constant, and T is the absolute temperature.
The protonation constants (log K, or pKa) are typically determined by potentiometric titration . By performing these titrations at multiple temperatures, the enthalpy of protonation can be determined using the van't Hoff equation :
lnK = - (ΔH°/R)(1/T) + (ΔS°/R)
A plot of lnK versus 1/T (a van't Hoff plot) yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.[9][10]
Table 2: Illustrative Thermodynamic Data for Protonation of an Amine
Parameter
Description
Significance
log K (pKa)
A measure of the acid strength of the conjugate acid.
Determines the ligand's charge state at a given pH.
ΔG° (kJ·mol⁻¹)
The overall free energy change of protonation.
Indicates the spontaneity of the protonation reaction.
ΔH° (kJ·mol⁻¹)
The heat absorbed or released during protonation.
A negative value indicates an exothermic reaction, typical for amine protonation.[10]
ΔS° (J·mol⁻¹·K⁻¹)
The change in disorder of the system.
Reflects changes in solvation and conformational freedom upon protonation.
The protonation of amines is generally an exothermic process (negative ΔH°), driven by the formation of the N-H bond. The entropy change is often small or slightly negative due to increased ordering of solvent molecules around the newly formed charged species.[9]
Solution Thermodynamics II: Metal Complexation
The formation of a metal complex with an aminoethylpyridine ligand is a stepwise process governed by a set of thermodynamic parameters that define the stability and nature of the resulting coordination compound.
Stability Constants and Gibbs Free Energy
The overall stability constant (β) is the equilibrium constant for the formation of the complex from the metal ion and the ligand. For a 1:1 complex (ML), the reaction is:
Mⁿ⁺ + L ⇌ MLⁿ⁺
The Gibbs free energy of complexation (ΔG°) is directly related to the stability constant and provides the most direct measure of the complex's thermodynamic stability. A more negative ΔG° corresponds to a more stable complex.[11] These constants are often determined potentiometrically or spectrophotometrically.[12][13]
Enthalpy and Entropy of Complexation: The Chelate Effect
While ΔG° tells us how stable a complex is, ΔH° and ΔS° tell us why. These parameters are best measured directly using Isothermal Titration Calorimetry (ITC) , which measures the heat released or absorbed during the binding event.
Enthalpy (ΔH°): Reflects the energy changes from bond making and breaking. In complexation, this is dominated by the formation of metal-nitrogen coordinate bonds, which is typically a highly exothermic (favorable) process.[14]
Entropy (ΔS°): Reflects changes in the system's disorder. The key contributor for bidentate ligands like aminoethylpyridine is the chelate effect . When the bidentate ligand replaces two monodentate solvent molecules from the metal's coordination sphere, there is a net increase in the number of free particles in the solution (e.g., M(H₂O)₆²⁺ + L → ML(H₂O)₄²⁺ + 2H₂O). This increase in translational entropy results in a large, positive ΔS°, which strongly favors complex formation.[15]
The overall stability of the complex is therefore a balance between these two factors. For many chelate complexes, the reaction is driven by both a favorable enthalpy change and a very favorable entropy change.[14][15]
Enthalpy-Entropy Compensation
In many ligand-binding studies, a phenomenon known as enthalpy-entropy compensation is observed. This occurs when a chemical modification that improves the enthalpy of binding (e.g., by forming a stronger bond) is offset by an unfavorable change in entropy (e.g., by restricting conformational freedom).[1] The result is that a large change in ΔH° and ΔS° may lead to only a small change in the overall binding free energy (ΔG°). This is a critical concept in drug design, as it can make the optimization of binding affinity challenging.[16]
Experimental Methodologies: A Practical Guide
Accurate determination of thermodynamic parameters requires rigorous experimental design and execution. Here, we outline the core protocols for the most critical techniques.
Protocol: Potentiometric Titration for pKa and Stability Constant Determination
This method relies on monitoring the pH of a solution as a titrant (a strong acid or base) is added.
Objective: To determine the protonation constants of an aminoethylpyridine ligand and the stability constants of its metal complexes.
Materials:
Calibrated pH meter and electrode.
Thermostatted titration vessel.
Microburette.
Aminoethylpyridine solution of known concentration.
Standardized HCl or NaOH solution.
Background electrolyte (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength.[12]
(For stability constants) Metal salt solution of known concentration (e.g., Cu(NO₃)₂, NiCl₂).[17]
Procedure:
Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.
Blank Titration: Titrate a solution containing only the background electrolyte and a known amount of strong acid with the standardized strong base. This step is crucial for determining the electrode parameters and the exact concentration of the titrant.
Ligand Titration (pKa): Prepare a solution containing the ligand, background electrolyte, and a known amount of strong acid (to ensure all nitrogen sites are initially protonated). Titrate this solution with the standardized strong base, recording the pH after each addition.
Complex Titration (Stability Constant): Prepare a solution containing the ligand, metal ion, background electrolyte, and strong acid. Titrate with the standardized strong base.
Data Analysis: The collected titration curves (pH vs. volume of titrant) are analyzed using specialized computer programs (e.g., MINIQUAD-75, Hyperquad) that fit the data to a model of all protonation and complexation equilibria occurring in solution to calculate the pKa and log β values.[17]
Temperature Dependence: Repeat steps 2-4 at several different temperatures (e.g., 298.15 K, 308.15 K, 318.15 K) to enable calculation of ΔH° and ΔS° via the van't Hoff equation.[12]
Causality: The use of a background electrolyte minimizes changes in activity coefficients, ensuring that the measured constants are close to true thermodynamic constants. The blank titration corrects for any carbonate in the base and for the electrode's response.
Caption: Workflow for Thermodynamic Analysis via Potentiometric Titration.
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change (q) upon binding, allowing for the simultaneous determination of the binding constant (Kₐ), enthalpy (ΔH°), and stoichiometry (n) in a single experiment.
Objective: To directly measure the thermodynamic parameters (Kₐ, ΔH°, ΔS°) of metal-ligand complexation.
Materials:
Isothermal Titration Calorimeter.
Precisely prepared solutions of the metal ion (in the syringe) and the aminoethylpyridine ligand (in the sample cell), both in the same buffer.
Degassing station.
Procedure:
Sample Preparation: Prepare solutions of the metal and ligand in the same buffer solution. The buffer should have a low ionization enthalpy to minimize heat effects from proton exchange. Degas both solutions thoroughly to prevent air bubbles.
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
Loading: Load the ligand solution into the sample cell and the metal solution into the injection syringe.
Titration: Perform a series of small, precisely controlled injections of the metal solution into the ligand solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
Data Acquisition: The raw data is a series of peaks, where the area of each peak corresponds to the heat evolved or absorbed during that injection.
Data Analysis: Integrate the peaks to obtain the heat per injection (q). Plot these values against the molar ratio of metal to ligand. Fit this binding isotherm to a suitable binding model (e.g., a single set of identical sites model) to extract n, Kₐ, and ΔH°.
Calculation: Calculate ΔG° and ΔS° from the determined Kₐ and ΔH° using the equations: ΔG° = -RTlnKₐ and ΔG° = ΔH° - TΔS°.
Causality: Direct measurement of heat avoids the potential propagation of errors inherent in the van't Hoff method. The choice of buffer is critical; a mismatched buffer or one with a high enthalpy of ionization will create large background heat signals that obscure the binding data.
Caption: Experimental and Analytical Workflow for Isothermal Titration Calorimetry (ITC).
The Interplay of Thermodynamic Parameters
The ultimate goal of these measurements is to build a complete thermodynamic profile of the system. This profile reveals the fundamental forces driving molecular recognition and complex formation.
Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy in Complexation.
Conclusion and Future Outlook
The thermodynamic properties of aminoethylpyridine compounds are a rich area of study, providing fundamental insights that directly impact their application in medicine and materials science. By combining techniques like potentiometry and calorimetry, researchers can construct a complete energetic profile, detailing not just the stability of metal complexes (ΔG°) but also the specific enthalpic and entropic forces that give rise to that stability. This detailed understanding allows for a more predictive, rational approach to molecular design. Future research will likely focus on expanding the thermodynamic database to include a wider range of substituted aminoethylpyridines and metal ions, particularly in non-aqueous solvents relevant to catalysis and in complex biological media to better predict in-vivo behavior.
References
Shi, Q., et al. (2007). Investigation on enthalpies of combustion and heat capacities for 2-aminomethylpyridine derivatives. Journal of Chemical & Engineering Data, 52(3). Available at: [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
Jalaly, M., et al. (2019). Thermodynamic studies on metal complexes of Cd2+, Ni2+, Cu2+ and Co2+ with pyridine-2,6-dicarboxylic acid in water, methanol and water-methanol binary solvent systems. Journal of the Serbian Chemical Society. Available at: [Link]
Shi, Q., et al. (2007). Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine. Journal of Chemical & Engineering Data, 52(3). Available at: [Link]
Melchior, A., et al. (2022). Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. Molecules, 27(18). Available at: [Link]
AUS-e-TUTE. (n.d.). Standard Gibbs Free Energy of Formation (ΔGƒ°) Calculations. Retrieved from [Link]
Hamborg, E. S., & Versteeg, G. F. (2009). Protonation Constants and Thermodynamic Properties of Amino Acid Salts for CO2 Capture at High Temperatures. Industrial & Engineering Chemistry Research. Available at: [Link]
El-Bindary, A. A., et al. (2000). Polymer complexes. XXXI. Potentiometric and thermodynamic studies of 2‐acrylamido‐2‐amino‐3‐hydroxy pyridine and its metal complexes. Journal of Applied Polymer Science, 77(11). Available at: [Link]
Royal Society of Chemistry. (n.d.). The Gibbs free energy. RSC Education. Retrieved from [Link]
Chemistry LibreTexts. (2023). Gibbs (Free) Energy. Retrieved from [Link]
El-Sherif, A. A., & Shoukry, M. M. (2016). Potentiometric and Equilibrium Studies on Complex-Formation Reactions of [Pd(2-aminomethylpyridine)(H2O)2] with Ligands of Biological Relevance. International Journal of Electrochemical Science, 11. Available at: [Link]
Sahami, S., & Weaver, M. J. (1981). Entropic and Enthalpic Contributions to the Solvent Dependence of the Thermodynamics of Transition-Metal Redox Couples II. Couples Containing Ammine and Ethylenediamine Ligands. Defense Technical Information Center. Available at: [Link]
Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]
Toth, E., et al. (2010). Mn(2+) complexes with pyridine-containing 15-membered macrocycles: thermodynamic, kinetic, crystallographic, and (1)H/(17)O relaxation studies. Inorganic Chemistry, 49(7). Available at: [Link]
Mao, L., et al. (2014). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry, 53(7). Available at: [Link]
He, D. H., et al. (2011). Thermochemistry of 2-Aminopyridine (C5H6N2)(s). Journal of Solution Chemistry, 40. Available at: [Link]
Yang, N., et al. (2014). Protonation constants and thermodynamic properties of amino acid salts for CO2 capture at high temperatures. Industrial & Engineering Chemistry Research, 53(32). Available at: [Link]
Raia, C. A., et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of Thermal Analysis and Calorimetry, 104. Available at: [Link]
Chodera, J. D., & Mobley, D. L. (2013). Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. Annual Review of Biophysics, 42. Available at: [Link]
Dan-Brandon, N., & Sela-Tavor, O. (2020). Gas-Phase Protonation Thermodynamics of Biological Lipids: Experiment, Theory, and Implications. Analytical Chemistry, 92(15). Available at: [Link]
Thermo Scientific Alfa Aesar. (n.d.). 2-(2-Aminoethyl)pyridine, 98%. Retrieved from [Link]
Kulikov, O. V., et al. (2022). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. Molecules, 27(15). Available at: [Link]
Dan-Brandon, N., et al. (2020). Gas-Phase Protonation Thermodynamics of Biological Lipids: Experiment, Theory, and Implications. ACS Figshare. Available at: [Link]
Danoun, G., et al. (2021). The Impact of the Protonation State of Phosphatidylinositol 4,5-Bisphosphate (PIP2) on the Binding Kinetics and Thermodynamics to Transient Receptor Potential Vanilloid (TRPV5): A Milestoning Study. Journal of Chemical Theory and Computation, 17(8). Available at: [Link]
Dan-Brandon, N., & Sela-Tavor, O. (2020). Gas-Phase Protonation Thermodynamics of Biological Lipids: Experiment, Theory, and Implications. Analytical Chemistry, 92(15). Available at: [Link]
Kulikov, O. V., et al. (2022). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. Molecules, 27(15). Available at: [Link]
Parajon-Costa, B. S., et al. (2012). Tuning redox potentials of bis(imino)pyridine cobalt complexes: An experimental and theoretical study involving solvent and ligand effects. Inorganica Chimica Acta, 387. Available at: [Link]
Dan-Brandon, N., & Sela-Tavor, O. (2020). Gas-Phase Protonation Thermodynamics of Biological Lipids: Experiment, Theory, and Implications. ACS Figshare. Available at: [Link]
Danoun, G., et al. (2021). The Impact of the Protonation State of Phosphatidylinositol 4,5-Bisphosphate (PIP2) on the Binding Kinetics and Thermodynamics to Transient Receptor Potential Vanilloid (TRPV5): A Milestoning Study. Journal of Chemical Theory and Computation, 17(8). Available at: [Link]
Literature review of 6-substituted pyridine-3-sulfonamides
This guide serves as a technical reference for the design, synthesis, and biological evaluation of 6-substituted pyridine-3-sulfonamides . It is structured to support medicinal chemists and drug developers in leveraging...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical reference for the design, synthesis, and biological evaluation of 6-substituted pyridine-3-sulfonamides . It is structured to support medicinal chemists and drug developers in leveraging this scaffold for targeted therapies, particularly in carbonic anhydrase inhibition and antimicrobial research.
Executive Summary & Pharmacophore Rationale
The pyridine-3-sulfonamide core represents a critical bioisostere of the classical benzenesulfonamide pharmacophore.[1] While the sulfonamide moiety (
) serves as the primary "warhead" for zinc-binding metalloenzymes (specifically Carbonic Anhydrases, CAs), the pyridine ring introduces distinct physicochemical advantages:
lowered pKa: The electron-withdrawing nitrogen lowers the pKa of the sulfonamide group compared to benzene analogs, potentially enhancing zinc affinity at physiological pH.
Solubility: The pyridyl nitrogen increases aqueous solubility, a common bottleneck in sulfonamide drug development.
Vector Exploration: The 6-position is geometrically distinct from the zinc-binding axis, allowing substituents to reach the "tail" regions of the enzyme active site (hydrophobic or hydrophilic pockets) to tune isoform selectivity (e.g., hCA IX/XII vs. hCA I/II).[1]
Core Pharmacophore Map
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Pharmacophore dissection of the 6-substituted pyridine-3-sulfonamide scaffold.[2][1]
Synthetic Methodologies
Accessing the 6-substituted core relies on two robust pathways starting from the commercially available 6-chloropyridine-3-sulfonamide .[2][1]
Pathway A: Nucleophilic Aromatic Substitution (S
Ar)
This is the preferred route for introducing heteroatom-linked substituents (amines, alkoxides, thiols).[2] The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing sulfonamide group at C3, makes the C6-chlorine highly susceptible to nucleophilic attack.[1]
Used for introducing carbon-linked substituents (aryl, heteroaryl, alkyl).[2][1]
Scope: Aryl boronic acids, vinyl boronates.
Conditions: Pd catalyst (e.g.,
), carbonate base, dioxane/water.
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways for functionalizing the 6-position.
Detailed Experimental Protocols
Note: These protocols are designed to be self-validating. The appearance of specific precipitates or TLC shifts serves as a checkpoint.
Protocol 1: Synthesis of 6-(Morpholin-4-yl)pyridine-3-sulfonamide (S
Ar Example)
Objective: Replace C6-Cl with a secondary amine to improve solubility and explore the hydrophilic pocket.
Setup: In a 50 mL round-bottom flask, dissolve 6-chloropyridine-3-sulfonamide (1.0 eq, 5.0 mmol) in dry Acetonitrile (15 mL).
Reagent Addition: Add Morpholine (2.5 eq, 12.5 mmol). Note: Excess amine acts as both nucleophile and base scavenger.
Reaction: Reflux the mixture at 80 °C for 4–6 hours.
Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1).[1] The starting material (
) should disappear, and a more polar product spot () should appear.
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
Observation: A white to off-white precipitate should form immediately.[1]
Purification: Filter the solid, wash with cold water (2 x 10 mL) and diethyl ether (10 mL) to remove trace amine. Recrystallize from Ethanol/Water if necessary.[1]
against hCA II (cytosolic) and hCA IX (tumor-associated).[2]
Indicator: Use Phenol Red (0.2 mM) as the pH indicator.[1]
Buffer: HEPES (20 mM, pH 7.5) with 20 mM ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
to maintain ionic strength.
Substrate:
saturated water.
Procedure:
Incubate enzyme (hCA) with the test compound (10 nM – 10 µM) for 15 minutes at room temperature.
Rapidly mix with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
solution in a stopped-flow spectrophotometer.
Monitor the absorbance decay at 557 nm (acidification rate).
Calculation: Fit the initial velocity data to the Cheng-Prusoff equation to derive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
.
Structure-Activity Relationships (SAR) Review
The following table summarizes key literature findings regarding the 6-substituent's impact on biological activity.
Substituent at C6 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
)
Rigid lipophilic tail fits the tumor-associated isoform pocket.[2]
Key Mechanistic Diagram: CA Inhibition
The selectivity for tumor-associated isoforms (hCA IX) is driven by the specific environment of the enzyme's active site entry.[1]
Figure 3: Structural logic for isoform selectivity based on 6-position substitution.
References
Supuran, C. T., et al. (2013).[3][4] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry.
Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry.
BenchChem Protocols. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.
Adimoole, S., et al. (2013). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystallographica Section E.
Zhang, X., et al. (2024).[5] Pd-Catalyzed Suzuki Coupling and Synthesis of Pyridine Derivatives. Organic Letters. [2]
Rational Design and Molecular Docking of Pyridine-3-Sulfonamide Ligands: A Technical Whitepaper
Executive Summary As the pharmaceutical industry shifts toward highly selective, structure-based drug design, the pyridine-3-sulfonamide scaffold has emerged as a privileged pharmacophore. Traditional benzenesulfonamides...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the pharmaceutical industry shifts toward highly selective, structure-based drug design, the pyridine-3-sulfonamide scaffold has emerged as a privileged pharmacophore. Traditional benzenesulfonamides often suffer from off-target toxicity due to ubiquitous binding across metalloenzyme isoforms. However, substituting the benzene ring with an electron-withdrawing pyridine ring fundamentally alters the physicochemical properties of the ligand.
This whitepaper, designed for computational chemists and drug development professionals, explores the mechanistic causality, quantitative binding profiles, and validated molecular docking protocols required to successfully model pyridine-3-sulfonamide derivatives.
Mechanistic Rationale: The "Why" Behind the Scaffold
The efficacy of pyridine-3-sulfonamides is not empirical; it is driven by strict physicochemical principles that dictate their behavior in molecular docking simulations.
Enhanced Acidity and Metal Chelation
The primary interaction of sulfonamide-based drugs with metalloenzymes—such as Carbonic Anhydrases (CAs)—relies on the deprotonation of the sulfonamide group to form an anion (
), which then coordinates with a catalytic metal ion (e.g., ). According to the ring approach concept, the electron-withdrawing nature of the pyridine ring significantly increases the acidity of pyridine-3-sulfonamide compared to standard benzenesulfonamides[1]. This ensures a higher population of the active anionic species at physiological pH, leading to stronger coordinate bonds with the target metal.
The 3,4-Substitution Pattern and Isoform Selectivity
A critical challenge in targeting human Carbonic Anhydrases (hCA) is achieving selectivity for cancer-associated transmembrane isoforms (hCA IX and hCA XII) over ubiquitous cytosolic isoforms (hCA I and hCA II). Pyridine-3-sulfonamides address this through a unique 3,4-substitution pattern. This arrangement is analogous to an ortho-substitution in benzenesulfonamides, forcing the C4-substituted "tail" into an adjacent spatial orientation relative to the sulfonamide group[1].
Molecular docking studies reveal that this geometry allows the tail to selectively interact with either the hydrophilic or lipophilic halves of the active site, driving remarkable selectivity profiles[1].
Caption: Mechanistic pathway driving hCA isoform selectivity via C4-substitution.
Quantitative Data Summary
The structural modifications of pyridine-3-sulfonamides yield quantifiable improvements in binding affinity and selectivity across various therapeutic targets, from anticancer (hCA) to antimicrobial (DHPS/TyrRS) applications.
Table 1: Inhibitory Activity (
) and Selectivity of 4-Substituted Pyridine-3-Sulfonamides[1]
Targeting cancer-associated Carbonic Anhydrases.
Compound Designation
Target Isoform
Binding Affinity (, nM)
Selectivity Profile
Compound 4
hCA IX
137
5.9-fold selectivity (hCA IX over hCA II)
Compound 6
hCA XII
91
23.3-fold selectivity (hCA IX vs hCA XII)
General Scaffold
hCA II
271
Ubiquitous off-target reference
Table 2: Antimicrobial Docking Affinities for Sulfonamide Derivatives[2]
To ensure scientific integrity, computational protocols cannot be treated as black boxes. The following methodology utilizes a self-validating framework designed for Molecular Operating Environment (MOE) or Schrödinger Glide, specifically tuned for pyridine-3-sulfonamide derivatives.
Phase 1: Ligand Preparation and Conformational Search
State Assignment: Import the 2D structures of the synthesized ligands. Apply a protonation state assignment at physiological pH (7.4).
Causality: Accurate deprotonation is non-negotiable. The primary anchoring mechanism relies on the negatively charged sulfonamide nitrogen coordinating with the target's metal ion. Failure to deprotonate the ligand in silico will result in false-negative binding scores.
Energy Minimization: Apply the MMFF94x force field to generate 3D conformers[2].
Causality: This resolves steric clashes and generates low-energy geometries, preventing artificially high binding penalties during the rigid-receptor docking phase.
Phase 2: Protein Preparation and Grid Generation
Target Curation: Import the high-resolution crystal structure (e.g., PDB ID 6RH4 for hCA II, or 1AJ0 for E. coli DHPS)[1][2]. Strip non-essential bulk water molecules, but strictly retain structural waters that bridge the ligand and active site residues.
Metal Ion Fixation: For metalloenzymes, explicitly define the coordination geometry of the
ion.
Causality: Standard docking algorithms often fail to parameterize transition metals correctly. Without explicit constraints, the zinc ion may drift during minimization, collapsing the binding pocket.
Phase 3: Docking Execution and Validation
Control Validation (Redocking): Before screening novel ligands, redock the native co-crystallized ligand (e.g., 4-nitrobenzenesulfonamide). Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure.
Self-Validation Rule: If RMSD > 2.0 Å, the protocol is invalid. You must recalibrate grid size, metal parameters, or protonation states before proceeding[2].
Primary Docking: Utilize a Triangular Matcher algorithm to place the ligand conformers into the defined active site[2]. Allow the pyridine ring to twist (typically ~45 degrees) to orient laterally between sidechains (e.g., Leu198 and Val121 in hCA)[1].
Dual-Tier Scoring: Apply the London dG scoring function for initial pose ranking, followed by Generalized Born Solvation Model (GBVI/WSA dG) rescoring[2].
Causality: London dG estimates binding free energy based on idealized interactions, but GBVI/WSA dG accounts for the desolvation penalty, which is critical for accurately scoring the highly polar sulfonamide moiety as it enters a hydrophobic pocket.
Caption: Step-by-step molecular docking workflow for pyridine-3-sulfonamide ligands.
References
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI (International Journal of Molecular Sciences). 1[1]
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health (NIH) / PMC. 2[2]
Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Journal of Medicinal and Chemical Sciences. 3[3]
Application Note: Synthesis of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide
Executive Summary This application note details the optimized synthetic route for 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide , a functionalized pyridine scaffold often utilized in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized synthetic route for 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide , a functionalized pyridine scaffold often utilized in the development of kinase inhibitors and loop diuretics. The protocol employs a Nucleophilic Aromatic Substitution (
) strategy, leveraging the electron-withdrawing sulfonamide group to facilitate the displacement of a halogen at the C6 position by ethylenediamine.
This guide prioritizes high-purity isolation and scalability, avoiding the formation of bis-substituted byproducts common in diamine reactions.
Safety & Handling (GLP Standards)
WARNING: This protocol involves corrosive amines and chlorosulfonyl derivatives. All operations must be conducted in a certified chemical fume hood.
Hazard Class
Representative Chemical
Precaution
Corrosive/Lachrymator
Ethylenediamine
Use butyl rubber gloves; inhalation hazard; dispense in hood.
Irritant/Sensitizer
6-Chloropyridine-3-sulfonamide
Avoid dust generation; use N95/P100 particulate respirator if weighing open.
Thermal/Pressure
Reflux reactions
Ensure proper venting of reaction vessels; do not seal systems generating gas.
Retrosynthetic Analysis & Strategy
The target molecule contains a primary sulfonamide at C3 and a 1,2-diaminoethyl side chain at C6. Direct alkylation of 6-aminopyridine is prone to poly-alkylation. Therefore, the preferred route is the displacement of a leaving group (Cl or F) at C6 by ethylenediamine.
Strategic Considerations:
Regioselectivity: The C3-sulfonamide group acts as an electron-withdrawing group (EWG), activating the C6 position for nucleophilic attack.
Stoichiometry: A large excess of ethylenediamine is required to prevent the formation of the "dimer" (where one ethylenediamine molecule bridges two pyridine rings).
Pathway Diagram
Figure 1: Reaction pathway highlighting the SnAr mechanism and the critical need for excess amine to avoid dimerization.
Detailed Experimental Protocol
Phase 1: Preparation of 6-Chloropyridine-3-sulfonamide
Note: If this starting material is purchased commercially (CAS: 53296-70-2), proceed to Phase 2.
Principle: Conversion of 6-chloropyridine-3-sulfonyl chloride to the sulfonamide using aqueous ammonia.
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Cool to 0°C using an ice bath.
Reagent Prep: Charge the flask with 50 mL of 28% aqueous ammonium hydroxide (
).
Addition: Dissolve 10.0 g (47 mmol) of 6-chloropyridine-3-sulfonyl chloride in 20 mL of dry THF or Dioxane. Add this solution dropwise to the ammonia over 30 minutes, maintaining temperature <10°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Workup:
Concentrate the mixture under reduced pressure to remove organic solvent.
Adjust pH to ~5-6 with 1M HCl to precipitate the product fully.
Filter the white solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.
Yield Expectation: 85-95%.
Phase 2: Synthesis of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide
In a 100 mL pressure tube or RBF equipped with a reflux condenser, place 5.0 g (26 mmol) of 6-chloropyridine-3-sulfonamide.
Add 17.5 mL of ethylenediamine (neat). Note: Using a large excess (10 equiv) is critical to ensure mono-substitution.
(Optional) If solubility is poor, add 10-20 mL of Ethanol.
Heating:
Heat the mixture to 80-90°C under an inert atmosphere (
) for 4-6 hours.
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM with 1%
). The starting material () should disappear, and a lower, polar spot () should appear.
Workup & Isolation:
Evaporation: Remove the excess ethylenediamine and solvent under high vacuum (rotary evaporator with a high-vac pump is recommended due to the high boiling point of ethylenediamine: 116°C).
Residue Treatment: The resulting oily residue usually solidifies upon trituration. Add 30 mL of cold acetonitrile or diethyl ether and sonicate.
Filtration: Collect the resulting solid by vacuum filtration.
Purification (if necessary): Recrystallize from Ethanol/Water (9:1) or perform flash column chromatography (Amine-functionalized silica or DCM:MeOH:NH3 gradient).
Characterization:
Appearance: Off-white to pale yellow solid.
1H NMR (DMSO-d6): Look for pyridine protons (C2-H singlet ~8.3 ppm, C4-H doublet ~7.8 ppm, C5-H doublet ~6.6 ppm) and the ethylene backbone multiplets (~2.8-3.4 ppm).
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation phases.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete conversion or loss during workup.
Increase reaction time; ensure product is not lost in the mother liquor during trituration (product is polar).
Dimer Formation
Insufficient Ethylenediamine.
Ensure at least 10 equivalents of diamine are used.
Dark Coloration
Oxidation of amine or high temp.
Conduct reaction under Nitrogen; do not exceed 100°C.
Oily Product
Residual solvent/diamine.
Dry under high vacuum for >12h; recrystallize from EtOH.
References
PubChem. 6-Aminopyridine-3-sulfonamide | C5H7N3O2S. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).
Singh, S. et al. Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan J. Chem, Vol. 6, No. 3, 196-200, 2013.[1] Available at: [Link] (Provides general methodology for aminopyridine sulfonamide synthesis).
Application Note: Protocol for Amination of 6-Chloropyridine-3-sulfonamide
Introduction & Strategic Overview The 6-chloropyridine-3-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for carbonic anhydrase inhibitors (e.g., antiglaucoma a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The 6-chloropyridine-3-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for carbonic anhydrase inhibitors (e.g., antiglaucoma agents), COX-2 inhibitors, and various oncology targets (e.g., Enasidenib intermediates).
The primary challenge in functionalizing this scaffold lies in the duality of the sulfonamide group (
):
Electronic Activation: It acts as a strong electron-withdrawing group (EWG), significantly activating the C6-chloride toward Nucleophilic Aromatic Substitution (SNAr).
Chemical Liability: The sulfonamide protons are acidic (
), which can quench strong bases (e.g., NaH, LiHMDS) or poison sensitive transition metal catalysts in cross-coupling reactions.
This guide prioritizes Transition-Metal-Free SNAr as the primary workflow due to its superior atom economy and cost-efficiency, reserving Buchwald-Hartwig Cross-Coupling for sterically hindered or electron-deficient amines.
Reaction Decision Matrix
The following logic flow dictates the optimal experimental path based on your specific amine nucleophile.
Figure 1: Decision tree for selecting the optimal amination strategy.
Chemical Mechanism & Reactivity[1][2][3]
The reaction proceeds via a Meisenheimer complex. The sulfonamide group at C3 is meta to the leaving group (Cl) but exerts a powerful inductive effect (-I) that, combined with the pyridine nitrogen's electron withdrawal, makes C6 highly electrophilic.
Key Insight: Unlike chlorobenzene derivatives which often require high temperatures (>120°C) or catalysts, 6-chloropyridine-3-sulfonamide often reacts with primary aliphatic amines at moderate temperatures (60–90°C).
Solubility Profile & Solvent Selection
Solvent
Solubility (25°C)
Application Note
DMSO
High (>100 mg/mL)
Preferred for thermal SNAr. Difficult to remove.
DMF
High
Alternative to DMSO; easier to remove but potential for dimethylamine impurities at high T.
Ethanol/iPrOH
Moderate
Good for reflux; product often precipitates upon cooling (self-purifying).
Water
Low (<1 mg/mL)
Poor solvent for reaction, but excellent for quenching/precipitation.
DCM/EtOAc
Moderate
Used for extraction, not reaction (boiling point too low).
Experimental Protocols
Protocol A: Thermal SNAr (Standard)
Best for: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, alkylamines).
Reagents:
6-chloropyridine-3-sulfonamide (1.0 equiv)
Amine Nucleophile (1.2 – 1.5 equiv)
Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or K2CO3 (2.0 equiv)
Solvent: DMSO or DMF (Concentration: 0.5 M)
Step-by-Step Procedure:
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-chloropyridine-3-sulfonamide (1.0 eq).
Solvation: Add DMSO (2 mL per mmol substrate). Stir until fully dissolved.
Base Addition: Add DIPEA (2.0 eq). Note: If using an amine salt (e.g., methylamine HCl), increase base to 3.0 eq.
Nucleophile Addition: Add the amine (1.2 eq) dropwise.
Reaction: Heat the mixture to 85°C under an inert atmosphere (N2) or a drying tube.
Checkpoint: Monitor by TLC (5% MeOH in DCM) or LCMS after 2 hours. The product is usually more polar than the starting material.
Workup (Precipitation Method - Recommended):
Cool the reaction mixture to room temperature.
Slowly pour the reaction mixture into 10 volumes of ice-cold 1M HCl (if DIPEA was used) or ice-cold water (if K2CO3 was used).
Critical: The sulfonamide product is amphoteric but generally precipitates in slightly acidic/neutral aqueous media. Adjust pH to ~5-6 if necessary.
Isolation: Filter the solid precipitate, wash with water (3x) and cold diethyl ether (2x) to remove trace high-boiling solvents.
Drying: Vacuum dry at 45°C.
Protocol B: Microwave-Assisted Synthesis
Best for: High-throughput library generation or sterically hindered amines (e.g., tert-butylamine).
Parameters:
Vessel: 10 mL sealed microwave vial.
Solvent: Ethanol or Isopropanol (Polar protic solvents absorb microwave energy efficiently).
Temperature: 120°C – 140°C.
Time: 10 – 20 minutes.
Procedure:
Charge the vial with substrate (100 mg, 0.52 mmol), amine (1.5 eq), and DIPEA (2.0 eq) in EtOH (2 mL).
Seal and irradiate at 120°C for 15 minutes (High Absorption setting).
Workup: Evaporate volatiles directly using a centrifugal evaporator (Genevac) or N2 blow-down. Purify residue via preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
Protocol C: Buchwald-Hartwig Cross-Coupling
Best for: Anilines or weak nucleophiles where SNAr fails.
Warning: The free sulfonamide (-SO2NH2) can bind Pd. If yields are low, protect as the N,N-dimethylformamidine or 2,4-dimethoxybenzyl derivative.
Reagents:
Catalyst: Pd2(dba)3 (2 mol%) + XPhos or BrettPhos (4 mol%).
Base: Cs2CO3 (2.5 equiv) - Crucial: Avoid strong alkoxide bases (NaOtBu) which may deprotonate the sulfonamide and stall the cycle.
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Procedure:
Degassing: Flame-dry a Schlenk tube and cycle N2/Vacuum (3x).
Filtration: Cool, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd black.
Purification: Flash column chromatography is required.
Analytical Validation
Successful amination results in distinct spectroscopic changes.
1H NMR Diagnostics (DMSO-d6):
Starting Material: Two doublets for the pyridine protons (C5-H and C6-H) typically appear around
7.8 and 8.6 ppm with a coupling constant Hz.
Product:
Upfield Shift: The proton at C5 (ortho to the new amine) shifts upfield (shielded) by ~0.5–1.0 ppm due to the electron-donating nature of the new amine.
Loss of Cl: No direct NMR signal, but confirmed by HRMS (loss of chlorine isotope pattern 3:1).
Amine Signals: Appearance of alkyl signals (3.0–4.0 ppm) or aromatic signals corresponding to the nucleophile.
References
Reactivity of Chloropyridines
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for SNAr kinetics on heterocycles).
BenchChem Technical Guide. (2025).[1][2][3] "Reactivity of 6-Chloropyridin-3-amine and derivatives." Link
pKa and Solubility Data
Perlovich, G. L., et al.[1] (2014). "Impact of Sulfonamide Structure on Solubility and Transfer Processes." Journal of Chemical & Engineering Data. Link (Contextual data on sulfonamide acidity and solubility).
Buchwald-Hartwig on Sulfonamides
Surry, D. S., & Buchwald, S. L.[4] (2011).[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[4] Link
WuXi AppTec Chemical Insights. (2024).[5] "Design Conditions for Buchwald-Hartwig Couplings." Link
Specific Synthetic Applications:
Bioorganic & Medicinal Chemistry Letters. (Various issues). Synthesis of Carbonic Anhydrase Inhibitors utilizing 6-chloropyridine-3-sulfonamide. (See general search results for specific inhibitor syntheses).
Application Note: High-Resolution NMR Spectral Characterization of Pyridine Sulfonamides in Drug Discovery
Abstract Pyridine sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous COX-2 inhibitors, loop diuretics (e.g., Torsemide), and antitumor agents. However, the ele...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Pyridine sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous COX-2 inhibitors, loop diuretics (e.g., Torsemide), and antitumor agents. However, the electron-deficient nature of the pyridine ring combined with the labile sulfonamide proton (
) presents unique characterization challenges. This guide provides a validated protocol for the unambiguous assignment of pyridine sulfonamides using 1H and 13C NMR. It addresses critical issues such as solvent-dependent conformers, proton exchange rates, and the distinguishing of regioisomers through scalar coupling analysis.
Part 1: Theoretical Framework & Electronic Effects
The Electronic Environment
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which pulls electron density away from the ring carbons (induction) and creates a dipole. The addition of a sulfonamide group (
) introduces a strong electron-withdrawing group (EWG).
Shielding/Deshielding: The sulfonyl group generally deshields adjacent protons (ortho-position) and carbons.
The Labile Proton: The sulfonamide nitrogen proton (
) is acidic (). Its visibility and chemical shift are heavily dependent on solvent polarity and hydrogen-bonding capability. In non-polar solvents like , this proton often undergoes rapid exchange, leading to extreme broadening or disappearance.
Regioisomerism Logic
Distinguishing between 2-, 3-, and 4-pyridine sulfonamides relies on analyzing the spin systems:
2-substituted: ABCD system (often distinct).
3-substituted: Complex patterns;
appears as a singlet (or doublet with small ) significantly downfield.
4-substituted: AA'BB' system (symmetric doublets) if the sulfonamide is the only substituent.
Part 2: Experimental Protocol
Sample Preparation (Standardized)
To ensure reproducibility and visibility of the amide proton, DMSO-d6 is the mandatory solvent for primary characterization.
Protocol:
Mass: Weigh 5–10 mg of the dried pyridine sulfonamide derivative.
Solvent: Add 600
of DMSO-d6 (99.9% D).
Why DMSO? It acts as a hydrogen bond acceptor, stabilizing the
proton, slowing its exchange rate, and shifting it downfield (typically 10–11 ppm) as a sharp signal.
Tube: Transfer to a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent).
Temperature: Equilibrate probe to 298 K (25 °C).
Acquisition Parameters (Bruker/Varian Standard)
Parameter
1H NMR (Proton)
13C NMR (Carbon)
Rationale
Pulse Sequence
zg30 (30° pulse)
zgpg30 (proton decoupled)
30° pulse ensures faster relaxation recovery.
Scans (NS)
16 – 64
1024 – 4096
Carbon requires high NS due to low natural abundance (1.1%).
Carbon assignments confirm the skeleton. The sulfonamide group exerts a deshielding effect on the ipso carbon but can shield the para position due to resonance effects if conjugated.
Table 2: 13C NMR Chemical Shift Ranges
Carbon Type
Shift (, ppm)
Characteristics
Pyridine C2/C6
145 – 152
High intensity (CH), deshielded by Nitrogen.
Ipso-C (C-SO2)
138 – 145
Low intensity (Quaternary).
Pyridine C4
134 – 138
Intermediate shift.
Pyridine C3/C5
122 – 128
Most shielded aromatic carbons.
Part 4: Visualization of Workflows
Structural Elucidation Workflow
This diagram outlines the logical flow from crude sample to confirmed structure, emphasizing the "Check Purity" step which is often overlooked.
Figure 1: Step-by-step workflow for the NMR characterization of pyridine sulfonamides.
Regioisomer differentiation Logic
Distinguishing where the sulfonamide is attached to the pyridine ring is a common challenge. Use this logic tree.
Figure 2: Logic tree for determining pyridine substitution patterns based on 1H splitting.
Part 5: Troubleshooting & Advanced Techniques
The "Missing" NH Signal
Problem: The sulfonamide proton is not visible or is extremely broad.
Root Cause:
Chemical Exchange: Traces of water or acid/base impurities catalyze the exchange of the NH proton with the solvent.
Solvent Choice: Using
allows rapid exchange.
Solution:
Switch to DMSO-d6 .
Run the spectrum at lower temperature (e.g., 280 K) to slow down the exchange rate.
Ensure the sample is free of residual TFA (trifluoroacetic acid) from HPLC purification.
2D NMR Confirmation
If 1D spectra are ambiguous, run 1H-15N HSQC .
Why? It directly correlates the labile NH proton to the sulfonamide nitrogen (typically 100–120 ppm in 15N dimension). This definitively identifies the sulfonamide proton against other exchangeable protons (like impurities).
References
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491–509.[2]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard Text for Coupling Constants).
Poręba, K., et al. (2011). "Synthesis and Antibacterial Activity of New Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives." Acta Poloniae Pharmaceutica - Drug Research, 68(2), 231-240.
BenchChem. (2025).[1] "Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives."
Thin Layer Chromatography (TLC) systems for sulfonamide intermediates
Mechanistic Principles of Sulfonamide Chromatography Sulfonamides possess a unique amphiphilic character, featuring a hydrophobic aryl backbone coupled with a highly polar, hydrogen-bonding sulfonamide moiety (-SO₂NH-)....
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Principles of Sulfonamide Chromatography
Sulfonamides possess a unique amphiphilic character, featuring a hydrophobic aryl backbone coupled with a highly polar, hydrogen-bonding sulfonamide moiety (-SO₂NH-). When monitoring the synthesis of sulfonamides—typically via the condensation of sulfonyl chlorides with primary/secondary amines or through sulfur-phenolate exchange[1],[2]—the stationary and mobile phases must be carefully balanced to prevent severe band broadening and tailing.
Causality in Phase Selection:
Silica gel (normal phase) features acidic silanol groups (Si-OH) that strongly interact with the basic nitrogen of the sulfonamide and unreacted amine precursors. To disrupt these strong intermolecular hydrogen bonds, the mobile phase must incorporate a polar modifier (e.g., methanol, ethanol, or n-butanol)[3]. Without this modifier, the sulfonamide intermediates will exhibit excessive retention (low
) and tailing. Alternatively, polyamide layers or cyanopropyl-coated silica can be utilized for reversed-phase or Two-Dimensional High-Performance TLC (2D-HPTLC) applications, relying on hydrophobic interactions rather than hydrogen bonding[4],[5].
Mobile Phase Systems and Quantitative Retention Data
The selection of the eluent system dictates the resolution between the starting materials (sulfonyl chlorides, amines) and the sulfonamide product. Table 1 summarizes field-proven mobile phases based on the specific analytical requirement.
Table 1: Validated Mobile Phase Systems for Sulfonamide Intermediates
Fig 1: End-to-end TLC workflow for monitoring sulfonamide intermediate synthesis and purity.
Self-Validating Experimental Protocols
Protocol A: Reaction Monitoring of Sulfonamide Synthesis (Normal Phase)
This protocol is designed to track the conversion of sulfonyl chlorides and amines into sulfonamides[2].
Step-by-Step Methodology:
Reaction Quenching & Extraction: Withdraw a 50 µL aliquot from the reaction mixture. Quench with 100 µL of saturated NaHCO₃. Extract with 200 µL of Ethyl Acetate.
Causal Insight: Sulfonyl chloride condensation generates HCl. Protonated amines will irreversibly bind to the silica origin. Neutralization ensures the free-base form is extracted and spotted.
Chamber Saturation: Line a twin-trough glass chamber with filter paper. Add the mobile phase (e.g., Chloroform:Methanol 9:1[6]) and allow 15 minutes for vapor equilibration.
Causal Insight: An unsaturated chamber leads to solvent evaporation from the plate during development, causing capillary flow anomalies (the "edge effect") and non-reproducible
values.
Application: Spot 2 µL of the organic layer alongside reference standards (starting amine and sulfonyl chloride) on a Silica Gel 60 F254 plate using a glass capillary. Keep spot diameters <2 mm.
Development: Develop the plate until the solvent front reaches 1 cm from the top edge. Remove and dry immediately with a stream of cool air.
System Validation Check: The protocol is valid if the reference standards yield sharp, symmetrical spots (tailing factor 0.9 - 1.2). If severe tailing occurs, the system requires the addition of 1% triethylamine to the mobile phase to competitively bind active silanol sites.
Protocol B: High-Sensitivity Trace Impurity Screening via Derivatization
For detecting trace unreacted primary amines or sulfonamide residues, standard UV detection is often insufficient. Fluorescamine derivatization provides extreme sensitivity.
Step-by-Step Methodology:
Development & Drying: Develop the plate as in Protocol A. Ensure all traces of the mobile phase (especially nucleophilic solvents like methanol) are completely evaporated, as they can interfere with the derivatization reagent.
Derivatization: Spray the plate evenly with a 0.1 mg/mL solution of fluorescamine in acetone.
Causal Insight: Fluorescamine is non-fluorescent itself but reacts instantaneously with primary amines to form highly fluorescent pyrrolinone derivatives, drastically lowering the Limit of Detection (LOD).
Visualization: View the plate under a UV transilluminator at 366 nm.
System Validation Check: A positive control track (spiked with 10 ng of sulfanilamide) must show a distinct, bright yellow/green fluorescent spot.
Detection Limits and Densitometric Quantification
Modern TLC is a highly quantitative technique when coupled with densitometric scanning[5]. Table 2 outlines the expected sensitivity across different detection modalities.
Table 2: Detection Limits and Densitometric Quantification
Detection Method
Physicochemical Mechanism
Typical LOD / Spot
Specificity / Notes
Reference
UV 254 nm
Fluorescence Quenching of F254 indicator by aromatic rings
0.1 - 0.5 µg
Universal for aromatic sulfonamides and precursors.
Issue: "Comet-like" tailing of the sulfonamide spot.
Cause: Strong hydrogen bonding between the -SO₂NH- group and active silanol sites on the silica gel.
Solution: Increase the polarity of the mobile phase (e.g., increase the methanol ratio) or add a volatile base modifier (0.5% ammonia or triethylamine) to deactivate silanols.
Issue:
values shift unpredictably between runs.
Cause: Inadequate chamber saturation or fluctuations in laboratory humidity altering the hydration state of the silica stationary phase.
Solution: Strictly enforce a 15-minute chamber saturation time with filter paper lining and store plates in a desiccator prior to use.
References
TLC of Sulfonamides | Request PDF - ResearchGate. 3
Thin-Layer Chromatography for the Rapid Screening of Antibiotic Residues in Food - Longdom Publishing. 7
Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase - PubMed. 4
Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides - Organic Chemistry Portal. 1
Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. 2
Quantitative two-dimensional thin-layer chromatography using a diode-array detector - SciSpace. 5
Detection of sulfonamides in chicken muscle by thin layer chromatography - IAEA.
Newly synthesized sulfonamide derivatives explored for DNA binding... - RSC Publishing. 6
Application Note: Catalytic Hydrogenation of Pyridine-3-Sulfonamide Executive Summary This guide details the catalytic hydrogenation of pyridine-3-sulfonamide to yield piperidine-3-sulfonamide . This transformation repre...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Hydrogenation of Pyridine-3-Sulfonamide
Executive Summary
This guide details the catalytic hydrogenation of pyridine-3-sulfonamide to yield piperidine-3-sulfonamide . This transformation represents a critical scaffold synthesis in medicinal chemistry, particularly for ion channel blockers and enzyme inhibitors.
The "Sulfur Penalty" Challenge:
The primary obstacle in this reaction is the sulfonamide moiety. While the sulfonamide group itself is generally resistant to reduction, the sulfur atom possesses lone pair electrons that aggressively bind to transition metal active sites (
-orbitals), acting as a catalyst poison.[1] Standard hydrogenation protocols (e.g., Pd/C in methanol) frequently fail, resulting in incomplete conversion or requiring impractical catalyst loadings.
This protocol circumvents these issues by utilizing proton-activated reduction and sulfur-tolerant metal systems .
Mechanistic Insight & Catalyst Selection
To successfully reduce pyridine-3-sulfonamide, we must address two mechanistic hurdles simultaneously: Electronic Deactivation and Catalyst Poisoning .
Mechanism of Action
Substrate Activation (The Acid Effect): Pyridine rings are electron-deficient aromatic systems, making them difficult to reduce compared to benzene. However, protonation of the nitrogen atom forms a pyridinium cation . This cationic species disrupts the aromaticity and lowers the lowest unoccupied molecular orbital (LUMO) energy, significantly facilitating hydride transfer from the catalyst surface.
Poison Mitigation: The sulfur atom in the sulfonamide group (
) can irreversibly bind to metals like Palladium (Pd).
Platinum (Pt): In the form of Adams' Catalyst (
), platinum is robust but often requires high pressure.
Rhodium (Rh): Rhodium exhibits superior resistance to sulfur poisoning compared to Pd and Pt, often functioning under milder pressures.
Decision Matrix: Catalyst & Solvent System
Variable
Protocol A: The Gold Standard
Protocol B: The Sulfur-Tolerant
Catalyst
Platinum Oxide ()
5% Rhodium on Alumina ()
Solvent
Glacial Acetic Acid (AcOH)
Methanol + HCl (or AcOH)
Pressure
High (50–70 bar / 700–1000 psi)
Moderate (5–20 bar / 70–300 psi)
Temp
50–60°C
25–50°C
Pros
Highest conversion reliability; scalable.
Milder conditions; less C-S bond cleavage risk.
Cons
Difficult workup (acetate salt removal).
Catalyst cost; requires specialized vessel.
Experimental Protocols
Protocol A: High-Pressure Hydrogenation using Adams' Catalyst (
)
Solvent Prep: Dissolve the substrate in the MeOH/Water mixture. Add HCl to protonate the pyridine nitrogen.
Loading: Add the Rh catalyst.
Reaction: Pressurize to 10 bar (145 psi) in a standard hydrogenation shaker or reactor. Heat to 40°C .
Completion: Reaction typically completes in 12–24 hours.
Workup: Filter catalyst. Neutralize the hydrochloride salt using an ion-exchange resin (e.g., Amberlyst A26 OH form) for a cleaner product, avoiding inorganic salt formation.
This diagram illustrates the critical role of acid activation and the competitive adsorption of sulfur.
Caption: Mechanism of acid-promoted hydrogenation showing the activation of pyridine and the competitive poisoning risk by the sulfonamide sulfur atom.
Figure 2: Workflow Decision Tree
Caption: Operational decision tree for selecting the optimal hydrogenation protocol based on equipment availability and reaction outcomes.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Reaction Stalls at <50%
Catalyst poisoning by Sulfur.
Filter catalyst and add fresh batch (split loading). Switch from Pd to Rh or Pt.
C-S Bond Cleavage
Hydrogenolysis (Over-reduction).
Lower temperature (<40°C). Reduce pressure.[3][4] Ensure acid concentration is not excessive.
Low Solubility
Zwitterion formation.
Increase solvent volume. Use Ethanol/Water or Acetic Acid mixtures.[5]
Product is an Oil/Gum
Hygroscopic salt formation.
Piperidine sulfonamide salts are hygroscopic. Convert to free base using resin or precipitate as an HCl salt using ether.
Safety Considerations
Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded.
Catalyst Ignition: Dry noble metal catalysts (Pd/C, PtO2, Rh/C) are pyrophoric. Always keep them wet with water or solvent before exposing to air.
Pressure: Do not exceed the rated pressure of glass liners in steel autoclaves.
References
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on heterocyclic reduction).
Rylander, P. N. (1979).[2] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational work on catalyst poisoning and selection).
Maegawa, T., et al. (2007). Efficient and Practical Heterogeneous Hydrogenation of Pyridines. Chemistry – A European Journal.[3] (Modern Rh/C protocols).
Application Note: Advanced LC-MS/MS Fragmentation Profiling and Quantification of Imatinib
Introduction & Clinical Rationale Imatinib (Gleevec) serves as the gold-standard model for small-molecule tyrosine kinase inhibitors (TKIs), utilized extensively in treating Philadelphia chromosome-positive chronic myelo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Clinical Rationale
Imatinib (Gleevec) serves as the gold-standard model for small-molecule tyrosine kinase inhibitors (TKIs), utilized extensively in treating Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) and gastrointestinal stromal tumors (GISTs)[1]. Due to significant inter-individual variability in pharmacokinetics and volume of distribution, therapeutic drug monitoring (TDM) is essential to maintain trough concentrations (
) above the established efficacy threshold (e.g., >760 ng/mL for GIST)[1]. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the structural profiling and quantification of Imatinib and its active metabolite, Norimatinib.
Mechanistic Profiling of Imatinib Fragmentation
Understanding the exact gas-phase dissociation mechanics of a compound ensures high-specificity Multiple Reaction Monitoring (MRM) assay design. Imatinib (
) readily forms a protonated precursor ion at m/z 494.4 under positive Electrospray Ionization (ESI+) due to its highly basic piperazine and pyridine moieties[2].
Primary Cleavage (Quantifier Ion - m/z 394.2): Upon collision-induced dissociation (CID), the most labile bond is the C-N bond connecting the 4-methylpiperazine ring to the benzamide group. The neutral loss of 4-methylpiperazine (100 Da) yields a highly stable, conjugated fragment at m/z 394.2[2]. This transition (m/z 494.4
394.2) is the universal quantifier due to its dominant intensity and high signal-to-noise ratio[1].
Secondary Cleavage (Qualifier Ion - m/z 217.2): Higher collision energies induce the cleavage of the amide bond within the benzamide moiety, generating a fragment at m/z 217.2[2]. This transition is monitored strictly for qualitative confirmation to ensure peak purity and the absence of isobaric interference[1].
Caption: Gas-phase CID fragmentation pathway of Imatinib highlighting primary and secondary cleavages.
Quantitative Data & MRM Parameters
To build a self-validating assay, it is critical to co-monitor the active metabolite (Norimatinib) and utilize a stable isotopically labeled internal standard (Imatinib-d8). Imatinib-d8 co-elutes with the analyte, perfectly correcting for matrix-induced ion suppression or enhancement[3].
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
Analyte
Role
Precursor Ion (m/z)
Product Ion (m/z)
Declustering Potential (V)
Collision Energy (V)
Imatinib
Quantifier
494.4
394.2
110
40
Imatinib
Qualifier
494.4
217.2
110
35
Norimatinib
Quantifier
480.4
394.2
110
35
Norimatinib
Qualifier
480.4
203.2
110
35
Imatinib-d8
Internal Std
502.4
394.2
110
40
(Note: Parameters adapted for API-4000/QTRAP 5500 systems operating in ESI+ mode[1])
A protocol is only as reliable as its internal controls. This methodology leverages protein precipitation combined with an internal standard to ensure absolute recovery tracking.
Step 1: Sample Preparation (Protein Precipitation)
Causality: Plasma proteins strongly bind Imatinib. Acidified methanol denatures these proteins while the low pH ensures the basic nitrogen atoms of Imatinib remain fully protonated, maximizing solubility in the organic crash solvent[4].
Aliquot 50
L of human plasma (or a 3 mm Dried Blood Spot disc) into a microcentrifuge tube[4].
Add 150
L of extraction solvent: Methanol containing 0.1% Formic Acid and 10 ng/mL Imatinib-d8 (Internal Standard)[1].
Vortex vigorously for 30 seconds to disrupt drug-protein binding.
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[4].
Transfer 100
L of the clear supernatant to an autosampler vial.
Step 2: Chromatographic Separation
Causality: A Synergi Fusion-RP or Gemini C18 column provides excellent retention for polar and hydrophobic moieties. The addition of ammonium acetate acts as a volatile buffer, mitigating peak tailing often caused by secondary interactions between the drug's basic amines and residual silanols on the column stationary phase[4].
Configure the MS in positive ESI mode (IonSpray Voltage: 2200V - 4500V depending on source design)[1].
Set Source Temperature to 500°C to ensure complete desolvation of the aqueous mobile phase.
Monitor the MRM transitions listed in Table 1.
Caption: End-to-end LC-MS/MS analytical workflow for Imatinib quantification.
Assay Validation & Quality Control
To establish this protocol as a self-validating system, the following criteria must be met during each analytical batch:
Linearity: The calibration curve must exhibit an
over the dynamic range of 50–7,500 ng/mL for Imatinib[1].
Matrix Effect Assessment: The post-extraction spiked matrix peak area must be compared to a neat standard. The use of Imatinib-d8 must normalize any matrix suppression to within a
1.[3] Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma. ingentaconnect.com.3
2.[4] Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. nih.gov. 4
3.[5] Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture. nih.gov. 5
4.[6] In vitro Biotransformation of Imatinib by the... : Biopharmaceutics & Drug Disposition. ovid.com. 6
5.[2] A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. nih.gov. 2
6.[1] Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. plos.org.1
Troubleshooting cyclization side-reactions in sulfonamide synthesis
The following guide is structured as a Tier-3 Technical Support interface for synthetic chemists. It prioritizes mechanistic problem-solving over generic advice.
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Tier-3 Technical Support interface for synthetic chemists. It prioritizes mechanistic problem-solving over generic advice.
Current Ticket: #882-CYC | Topic: Troubleshooting Intramolecular Cyclization Side-Reactions
Status: Open | Assigned Specialist: Senior Application Scientist
Diagnostic Triage: What is your impurity telling you?
Before altering reaction parameters, you must identify the specific mode of failure. Cyclization side-reactions in sulfonamide synthesis are almost exclusively driven by the presence of internal nucleophiles (ortho-substituents) or electrophiles (gamma/delta-halogens).
Use this logic flow to identify your specific issue:
Figure 1: Diagnostic logic tree for classifying sulfonamide cyclization errors based on mass spectrometry shifts.
Issue #1: The "Sultam" Trap (Intramolecular Alkylation)
The Scenario: You are synthesizing a sulfonamide where the sulfonyl chloride (or the amine) contains a leaving group (Cl, Br, I, OMs) at the
or position.
The Symptom: LC-MS shows a major peak corresponding to . The linear sulfonamide is transient or absent.
Mechanism of Failure
The sulfonamide nitrogen (
) is deprotonated by the base used to scavenge HCl. If an electrophile is present 3-4 carbons away, the deprotonated nitrogen attacks intramolecularly to form a 5- or 6-membered cyclic sulfonamide (sultam ). This is an entropy-driven process that often outcompetes intermolecular reactions [1].
Troubleshooting Protocol
Q: "I need the linear halo-sulfonamide. How do I stop it from snapping shut?"
A: You must suppress the nucleophilicity of the sulfonamide nitrogen after it forms.
Variable
Recommendation
Scientific Rationale
Base Selection
Use Pyridine or NaHCO₃
Avoid strong bases like NaOH or TEA. You need a base strong enough to quench HCl but too weak to fully deprotonate the resulting sulfonamide (pKa ~10).
Temperature
< 0°C
Cyclization has a higher activation energy than the initial sulfonylation. Kinetic control at low temp favors the linear product.
Concentration
High (>0.5 M)
Intramolecular reactions (cyclization) are independent of concentration (Order 1). Intermolecular reactions are concentration-dependent (Order 2). Concentrating the reaction favors the linear product.
Validated Workflow (Anti-Sultam Conditions):
Dissolve amine (1.0 equiv) in DCM (anhydrous).
Add Pyridine (1.1 equiv) or solid NaHCO₃ (2.0 equiv). Do not use TEA/DIPEA.
Cool to -10°C .
Add Sulfonyl Chloride (1.0 equiv) dropwise over 1 hour.
Quench immediately with dilute HCl (pH 2) upon consumption of starting material. Do not let the reaction stir overnight.
Issue #2: The Ortho-Effect (Benzothiadiazine Formation)
The Scenario: You are reacting 2-aminobenzenesulfonamide (or similar ortho-substituted aniline) with an electrophile (aldehyde, ketone, or acid chloride).
The Symptom: LC-MS shows
(Loss of water). The product is likely an insoluble precipitate.
Mechanism of Failure
The 2-amino group and the sulfonamide group are perfectly positioned to "bite" onto a carbonyl carbon.
With Aldehydes: Condensation forms an imine, which the sulfonamide nitrogen attacks to close the ring (forming 1,2,4-benzothiadiazine 1,1-dioxide) [2].
With Acid Chlorides: Initial N-acylation is followed by dehydration to form the cyclic structure.
Troubleshooting Protocol
Q: "My product precipitated, but the NMR shows a missing proton and extra aromatic complexity."
A: You have synthesized a benzothiadiazine derivative. This reaction is so favorable it is often used intentionally to make these heterocycles. To prevent it:
Steric Blockade: If possible, use N-alkylated sulfonamides (
) instead of primary sulfonamides (). Secondary sulfonamides cannot dehydrate to form the double bond required for the aromatic heterocycle.
Avoid Acid Catalysis: This cyclization is acid-catalyzed. Ensure your reaction remains neutral or slightly basic.
Alternative Route: If you need the linear N-acyl sulfonamide, couple the sulfonamide with a carboxylic acid using coupling reagents (EDC/HOBt) rather than an acid chloride. The coupling reagents are milder and less prone to driving the thermodynamic dehydration [3].
Issue #3: Regioselectivity in Heterocyclic Amines
The Scenario: You are sulfonylating a heterocyclic amine like 2-aminothiazole , 2-aminopyridine , or 2-aminobenzimidazole .
The Symptom: You see two spots on TLC or "doubled" NMR peaks. One is the desired exocyclic sulfonamide; the other is the ring-nitrogen sulfonamide (which may rearrange or hydrolyze).
Mechanism of Failure
Heterocyclic amines are ambident nucleophiles .
Exocyclic N: Usually the thermodynamic product (forming the stable sulfonamide).
Endocyclic (Ring) N: Often the kinetic product. Sulfonylation here creates a highly electrophilic cationic intermediate which can lead to ring opening or rearrangement (e.g., Dimroth rearrangement) [4].
Troubleshooting Protocol
Q: "How do I force the sulfonyl group onto the exocyclic amine?"
A: Use the "Hard/Soft" principle and thermodynamic control.
Protocol for Exocyclic Selectivity:
Solvent: Use Pyridine as both solvent and base.
Temperature: Heat to 60-80°C .
Why? Attack at the ring nitrogen is often reversible. Heating provides the energy to reverse the kinetic (ring) attack and funnel the material toward the thermodynamic (exocyclic) product.
Protection Strategy: If direct sulfonylation fails, use the Bis-protection method :
React amine with 2.5 equiv of Sulfonyl Chloride
Forms the Bis-sulfonamide ().
Treat with mild base (NaOH/MeOH)
Selectively hydrolyzes one sulfonyl group, leaving the stable exocyclic sulfonamide [5].
Summary of Key Variables
Parameter
To Promote Linear Product
To Promote Cyclization (Side Reaction)
Concentration
High (Intermolecular favored)
Low (Dilution favors intramolecular)
Base Strength
Weak (Pyridine, Carbonates)
Strong (NaH, NaOH, alkoxides)
Temperature
Low (Kinetic control)
High (Thermodynamic control)
Leaving Groups
Remove/Protect -halogens
Presence of -halogens
References
Sultam Synthesis & Mechanisms
Wikipedia: Sultams and their synthesis via intramolecular cyclization.
BenchChem: Optimization of Sulfonamide Synthesis.
Benzothiadiazine Formation
Smolecule: Zinc-Catalyzed Oxidative Synthesis of Benzothiadiazine 1,1-dioxides.[1][2]
ResearchGate: Hydrolysis pathways of benzothiadiazines to sulfonamides.
N-Acyl Sulfonamide & Coupling
RSC Advances: Recent advances in the synthesis of N-acyl sulfonamides.
Heterocyclic Sulfonylation (Regioselectivity)
EXCLI Journal: Synthesis of 2-aminothiazole sulfonamide derivatives.
Technical Support Center: Optimizing Temperature and pH for Pyridine Amination Reactions
Welcome to the technical support center for optimizing pyridine amination reactions. The functionalization of pyridine rings is a cornerstone of modern medicinal and materials chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing pyridine amination reactions. The functionalization of pyridine rings is a cornerstone of modern medicinal and materials chemistry. However, these reactions, particularly C-N cross-couplings, are notoriously challenging. The inherent Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition, while the ring's electronic properties demand carefully tailored conditions to achieve high yields and selectivity.[1][2]
This guide provides field-proven insights, troubleshooting workflows, and detailed protocols designed to help you navigate the critical interplay of temperature and pH (managed via base selection) in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are temperature and base selection (pH) so critical in pyridine amination reactions?
A1: Temperature and the reaction's basicity are fundamentally linked to reaction rate, catalyst stability, and side reaction pathways.
Temperature: Most amination reactions, such as the Buchwald-Hartwig coupling, require thermal energy to overcome the activation barriers for key steps like oxidative addition and reductive elimination.[3] However, excessive heat can be detrimental, leading to the thermal decomposition of the palladium catalyst (often observed as the formation of palladium black) or degradation of sensitive substrates.[3][4]
pH (Base Selection): The base is not merely an acid scavenger. In many catalytic cycles, its primary role is to deprotonate the amine or an amine-palladium complex, which is a crucial step for regenerating the active catalyst.[3][5] The choice of base dictates the effective pH of the reaction medium. A base that is too weak may result in a stalled reaction, while one that is too strong can promote undesired side reactions or be incompatible with other functional groups on your molecules.[3] Furthermore, the pyridine substrate itself is basic and can coordinate to the metal catalyst, acting as a poison and inhibiting the reaction.[1][6]
Q2: What is a typical temperature range for these reactions, and how do I select a starting point?
A2: The optimal temperature is highly dependent on the specific reaction type (e.g., Buchwald-Hartwig, SNAr, Chichibabin) and the reactivity of the substrates. A general starting point for many palladium-catalyzed couplings is between 80-110 °C.[3] For less reactive substrates, such as aryl chlorides, or for certain SNAr reactions, temperatures may need to be increased to 120-150 °C.[7] Conversely, highly active, modern catalyst systems may allow for reactions at or near room temperature.[8][9] Always start with conditions reported for a similar substrate in the literature and optimize from there.
Q3: I'm observing significant amounts of hydroxypyridine as a byproduct. What is the cause and how can I fix it?
A3: The formation of hydroxypyridine is typically due to a nucleophilic aromatic substitution (SNAr) reaction with water or hydroxide ions present in the reaction mixture. This is a common issue, particularly when using strong, hygroscopic bases or non-anhydrous solvents at elevated temperatures.
Mitigation Strategies:
Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware. Use freshly opened, anhydrous solvents.[7]
Switch to a Non-Protic Solvent: If using a protic solvent, switch to a non-protic alternative like toluene, 1,4-dioxane, DMF, or DMSO.[7]
Control Basicity: Use the weakest base necessary to promote the reaction. In some cases, a less-hygroscopic base like K₃PO₄ or Cs₂CO₃ may be preferable to NaOtBu.
Lower the Temperature: Reducing the reaction temperature can often slow the rate of the undesired hydroxylation side reaction more than the desired amination.[7]
Q4: How does the electronic nature of the pyridine ring affect the optimal temperature and pH?
A4: The electronic properties of the pyridine ring, dictated by its substituents, have a profound impact on its reactivity.
Electron-Withdrawing Groups (EWGs): Pyridines bearing EWGs (e.g., -NO₂, -CN, -CF₃) are more electron-deficient. This makes them more susceptible to nucleophilic attack, and SNAr-type aminations can often proceed under milder temperature and basicity conditions.[10]
Electron-Donating Groups (EDGs): Pyridines with EDGs (e.g., -CH₃, -OCH₃) are more electron-rich. This makes them less reactive towards nucleophiles and more prone to catalyst poisoning due to the increased basicity of the ring nitrogen. These substrates typically require higher temperatures and more robust catalyst systems to achieve good conversion.[4]
Troubleshooting Guide: From Low Yield to Optimized Process
This section addresses the most common issues encountered during pyridine amination, with a focus on temperature and pH-related causes.
Issue 1: Low or No Product Yield
This is the most frequent challenge, often stemming from an inactive catalytic cycle or poor substrate reactivity.
Caption: A step-by-step workflow for troubleshooting low yields.
Possible Cause A: Suboptimal Temperature
Symptom: The reaction is very slow or stalls with significant starting material remaining.
Explanation: The thermal energy is insufficient to drive the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the pyridine halide.
Solution: Increase the reaction temperature in 15-20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C) and monitor the progress by TLC or LC-MS.[3]
Possible Cause B: Catalyst Decomposition
Symptom: The reaction initially proceeds but then stops. A fine black precipitate (palladium black) may be visible.
Explanation: Excessively high temperatures (>120-130 °C for many systems) can cause the active palladium catalyst to decompose and aggregate into inactive palladium black.[4]
Solution: Lower the reaction temperature to a range of 80-100 °C and compensate by increasing the reaction time. Ensure an appropriate ligand is being used to stabilize the catalyst.[3]
Possible Cause C: Incorrect Base Strength or Solubility
Symptom: Low conversion despite adequate temperature. Starting materials may not be fully dissolved.
Explanation: The chosen base may be too weak to effectively deprotonate the amine-palladium intermediate, a key step in catalyst turnover.[3] Alternatively, inorganic bases like K₂CO₃ can have poor solubility in less polar solvents like toluene, leading to a slow, heterogeneous reaction.
Solution: Screen a stronger base (e.g., move from K₂CO₃ to K₃PO₄ or NaOtBu). If solubility is an issue, consider a more polar aprotic solvent like 1,4-dioxane or DMF, or use a soluble organic base, though these can be less effective.[3][11]
Issue 2: Poor Regioselectivity
Symptom: A mixture of isomers is formed (e.g., amination at C2 and C4 on a dihalopyridine).
Explanation: Regioselectivity is governed by a combination of electronic and steric factors. In SNAr reactions, the most electron-deficient position is typically favored.[7] In catalyzed reactions, the outcome can be more complex. Temperature can influence whether the kinetic or thermodynamically favored product is formed.
Solution:
Lower the Temperature: Running the reaction at a lower temperature often increases selectivity by favoring the product formed via the lowest energy transition state (kinetic control).
Modify the Base/Solvent System: The choice of base and solvent can influence the nucleophilicity of the amine and the coordination environment around the catalyst, which can in turn affect regioselectivity. A systematic screen is often required.
Data Summary Tables
Table 1: Recommended Temperature Ranges for Common Pyridine Amination Methods
Protocol 1: General Procedure for Temperature Screening
This protocol describes a parallel approach to efficiently determine the optimal reaction temperature.
Setup: In an array of oven-dried reaction vials equipped with stir bars, add the halopyridine (1.0 equiv) and the chosen base (e.g., K₃PO₄, 2.0 equiv).
Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv), the anhydrous solvent (e.g., Toluene), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%) via syringe.
Heating: Place the vials in separate heating blocks or a parallel synthesis reactor set to different temperatures (e.g., 80 °C, 100 °C, and 120 °C).
Monitoring: After a set time (e.g., 2, 6, and 12 hours), carefully take a small aliquot from each reaction, quench it, and analyze by LC-MS or TLC to determine conversion and product formation.
Analysis: Compare the results to identify the temperature that provides the best balance of reaction rate and minimal side product formation.
Protocol 2: General Procedure for Base Screening
This protocol helps identify the most effective base for your specific substrate combination.
Setup: In an array of oven-dried reaction vials, add the halopyridine (1.0 equiv) and a different base to each vial (e.g., Vial 1: K₂CO₃, Vial 2: K₃PO₄, Vial 3: NaOtBu; use 2.0 equiv of each).
Inert Atmosphere: Seal and purge the vials with an inert gas.
Reagent Addition: Add the amine (1.2 equiv), solvent, pre-catalyst, and ligand to each vial as described in Protocol 1.
Heating: Place all vials in a heating block set to a constant, moderate temperature determined from literature or prior screening (e.g., 100 °C).
Monitoring & Analysis: Monitor the reactions over time by LC-MS or TLC to determine which base facilitates the fastest and cleanest conversion to the desired product.
Visualizing Key Relationships
Caption: The relationship between Temperature, pH/Base, and Reaction Outcomes.
References
askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. Retrieved from [Link]
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Org. Synth. 2021, 98, 363-373. Retrieved from [Link]
Organic Chemistry Portal. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Retrieved from [Link]
PubMed. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angew Chem Int Ed Engl. 2024 Jun 10;63(24):e202401388. Retrieved from [Link]
ResearchGate. (2024). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Retrieved from [Link]
ACS Publications. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Retrieved from [Link]
National Center for Biotechnology Information. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. PMC. Retrieved from [Link]
ACS Publications. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters. Retrieved from [Link]
Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Retrieved from [Link]
ACS Publications. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
Banaras Hindu University. CHB-401: Heterocyclic Compounds (Section B) PYRIDINE. Retrieved from [Link]
YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]
National Center for Biotechnology Information. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved from [Link]
PubMed. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Retrieved from [Link]
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Status: Operational
Topic: Identification of Degradation Products in Glipizide Intermediates
Ticket Type: Advanced Analytical Support
Audience: Pharmaceutical Scientists, Process Chemists, QC Analysts[1]
Introduction: The Stability Paradox of Sulfonylureas
Welcome to the Glipizide Technical Support Center. If you are analyzing Glipizide (GPZ) intermediates, you are likely encountering a specific set of stability challenges inherent to the sulfonylurea class.
Glipizide is chemically constructed by coupling 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide (referred to here as the Sulfonamide Intermediate or EP Impurity A ) with Cyclohexyl isocyanate .[1]
The central challenge in impurity profiling is that Glipizide tends to revert to its intermediates under stress, while simultaneously generating secondary artifacts depending on your choice of solvent and pH. This guide addresses the "Ghost Peaks," co-elution issues, and structural elucidation logic required to distinguish true process impurities from degradation products.
Module 1: Chromatographic Anomalies & Artifacts
Question: "I am seeing an unknown impurity peak (RRT ~1.2) that increases over time when my sample sits in the autosampler. It is not present in the solid API.[1][2] What is happening?"
Diagnosis:
You are likely witnessing In-Situ Methanolysis .[1] This is one of the most common artifacts in Glipizide analysis.
Technical Explanation:
If your sample diluent contains Methanol (MeOH) and the solution is slightly acidic (or the API is in its acidic form), the sulfonylurea bridge undergoes solvolysis.[1] Instead of hydrolyzing to the sulfonamide, the urea moiety reacts with methanol to form a methyl carbamate derivative.[1]
The Culprit: Methyl N-[4-[2-(5-methylpyrazine-2-carboxamido)ethyl]phenyl]sulfonylcarbamate.[1]
Mechanism: The nucleophilic attack of methanol on the carbonyl carbon of the sulfonylurea group displaces cyclohexylamine.[1]
Troubleshooting Protocol:
Immediate Verification: Inject the same sample prepared in Acetonitrile (ACN):Water (50:50).[1] If the peak disappears, it was a diluent artifact.[1]
Preventative Action: Switch your diluent to ACN/Water or ensure the pH of the methanolic diluent is strictly neutral to slightly alkaline (pH 7.0–7.5), as acid catalyzes this transformation.[1]
Data Summary: Common Artifacts vs. Real Impurities
Impurity Name
Common ID
Retention (Rel to GPZ)
Origin
Sulfonamide Int.
EP Impurity A
~0.4 - 0.5
Hydrolysis (Acid) / Unreacted Intermediate
Cyclohexylamine
EP Impurity B
Void Volume (Polar)
Hydrolysis (Acid)
Methyl Carbamate
EP Impurity C
~1.1 - 1.3
Artifact: Reaction with Methanol
Pyrazine Acid
Impurity IV
Early Eluting
Hydrolysis (Base)
Module 2: Mass Spectrometry & Structural Elucidation
Question: "I have an impurity with the same nominal mass as Glipizide (m/z 446) or a similar fragmentation pattern. How do I distinguish isobaric species?"
Diagnosis:
You need to analyze the MS/MS Fragmentation Pathways .[1][5][6] Glipizide fragments predictably at the sulfonylurea bridge and the amide bond. Impurities will show shifts in specific "signature ions."[1]
The Fragmentation Logic:
Glipizide (
, MW 445.[1][3][7]5) typically protonates to .[1]
Under Collision Induced Dissociation (CID), the molecule cleaves at two critical points:[1]
Site A (Sulfonylurea Bridge): Cleavage yields the sulfonamide ion (
If your impurity produces a daughter ion at m/z 321 , the Pyrazine-Amide-Phenyl-Sulfonyl chain is intact.[1] The modification is likely on the Cyclohexyl ring (e.g., hydroxylation).[1]
Look for m/z 121 (The "Head" Fragment):
If m/z 121 is present but m/z 321 is shifted (e.g., to 337), the modification is on the Ethyl-Phenyl-Sulfonyl middle section.[1]
Check for m/z 100 (Cyclohexyl Urea):
Often seen in negative mode or specific positive adducts; indicates the cyclohexyl ring is present.[1]
Visualizing the Fragmentation Logic:
Figure 1: MS/MS Fragmentation Logic for Glipizide. Use the presence/absence of m/z 321 and 121 to localize the modification on the impurity.[1]
Module 3: Root Cause Analysis (Degradation Pathways)
Question: "We are seeing high levels of Impurity A (Sulfonamide) during stability testing. Is this hydrolytic or thermal?"
Diagnosis:
Impurity A is the primary Hydrolytic Degradant formed under acidic conditions.[1] However, if you also see Impurity IV (Pyrazine Acid) , you are looking at alkaline hydrolysis or extreme thermal stress.[1]
The Chemistry of Degradation:
Sulfonylureas are chemically fragile.[1]
Question: "How do I generate these impurities in the lab to validate my HPLC method?"
Protocol:
To prove your method is "stability-indicating" (i.e., it can separate the drug from its breakdown products), you must intentionally degrade the sample.[1]
Expectation: Glipizide is relatively stable to oxidation, but you may see minor N-oxide formation or secondary hydrolysis due to the acidity of the peroxide solution.[1]
References
Bansal, G., Singh, M., Jindal, K. C., & Singh, S. (2008).[1][9][10] LC and LC–MS study on establishment of degradation pathway of glipizide under forced decomposition conditions.[1][5][6][9][10][11] Journal of Chromatographic Science, 46(6), 510-517.[1] [1]
European Pharmacopoeia (Ph.[1][12] Eur.). Glipizide Monograph: Impurities A, B, C.[1][3][4][1]
Roy, J. (2002).[1] Pharmaceutical Impurities – A Mini-Review. AAPS PharmSciTech.[1] (Context on Sulfonylurea hydrolysis mechanisms).
International Conference on Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products.[1]
Technical Support Center: Ethylenediamine (EDA) Reaction Optimization
The following guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump directly to the specific failure mode you are experiencing. Ticket ID: EDA-OPT-2026 Assigned...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump directly to the specific failure mode you are experiencing.
Ticket ID: EDA-OPT-2026
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Overview
Ethylenediamine (EDA) is a deceptively simple bifunctional building block.[1] Its symmetry and high nucleophilicity create a "statistical trap" for researchers: the second amine group often reacts faster than the first (due to inductive activation) or cyclizes intramolecularly.
This guide addresses the three most common support tickets we receive:
"I can't stop at the mono-substituted product." (Selectivity)
"I'm getting unexpected ring structures." (Cyclization)
"My reagent turned into a solid crust." (Storage/Stability)
Module 1: Achieving Mono-Selectivity (The "Bis" Problem)
Issue Description
User reports: "I am trying to attach a single electrophile (R-X) to EDA, but I consistently get a mixture of unreacted EDA and the bis-substituted product (
). The mono-product yield is <30%."
Root Cause Analysis
In standard nucleophilic substitutions, the introduction of an alkyl group increases the electron density on the nitrogen (inductive effect), making the secondary amine product (
) more nucleophilic than the starting primary amine. This leads to a runaway reaction rate.
Troubleshooting Protocol
Method A: The "High-Dilution Inverse Addition" (Standard)
Best for: Cheap reagents where excess EDA can be discarded.
Stoichiometry: Use a 10:1 to 20:1 molar excess of EDA relative to the electrophile.
Setup: Dissolve the EDA in a large volume of solvent (DCM or Methanol).
Addition: Dissolve your electrophile in solvent and add it dropwise to the vigorously stirring EDA solution.
Why: This ensures that every molecule of electrophile encounters a "sea" of unreacted EDA, statistically preventing it from finding a mono-substituted product to react with again.
Workup: You must remove the excess EDA. Because EDA is water-soluble, multiple washes with brine/water can remove it, provided your product is lipophilic. Alternatively, distill off the excess EDA (b.p. 116°C) if your product is non-volatile.
Method B: The "Mono-Protonation" Strategy (Advanced/High Purity)
Best for: Valuable reagents or when strict 1:1 stoichiometry is required.
Concept: By adding exactly 1 equivalent of acid, you protonate one amine group (
), rendering it non-nucleophilic. The remaining free amine () reacts, but the electrostatic repulsion prevents the second amine from reacting.
Step-by-Step Protocol:
Dissolution: Dissolve EDA (10 mmol) in MeOH (50 mL).
Protection: Add HCl (10 mmol) in Dioxane or MeOH dropwise at 0°C.
Checkpoint: Ensure pH is roughly 8.5–9.0 (one amine protonated).
Reaction: Add your electrophile (e.g., Boc-anhydride or Alkyl Halide) (10 mmol).
Deprotection: After the reaction is complete, add excess base (NaOH) to deprotonate the ammonium salt, liberating the mono-functionalized amine.
Workflow Visualization
Figure 1: The Mono-Protonation Strategy. By statistically protecting one amine with a proton, we prevent bis-substitution without requiring massive excesses of reagent.
Module 2: Preventing Cyclization (Imidazolidines)
Issue Description
User reports: "I am reacting EDA with an aldehyde to make a Schiff base (Imine). My Mass Spec shows a mass corresponding to the product, but the NMR shows no imine proton and unexpected CH2 peaks. It looks like a ring formed."
Root Cause Analysis
EDA has two amines separated by two carbons.[1] When one amine condenses with a carbonyl to form an imine (
), the second amine is perfectly positioned to attack the imine carbon (5-membered ring formation). This forms a stable Imidazolidine ring (aminal), especially if water is present or the reaction is heated.
Troubleshooting Protocol
Parameter
Recommendation
Scientific Rationale
Temperature
Keep < 40°C
Cyclization typically has a higher activation energy than imine formation. High heat promotes ring closure.
Water Control
Strictly Anhydrous
Water catalyzes the equilibrium between the open imine and the closed aminal. Use activated 4Å Molecular Sieves.
Sterics
Use Bulky Aldehydes
If the aldehyde R-group is bulky, it sterically hinders the second amine from attacking the imine carbon.
Solvent
Ethanol or Toluene
Avoid protic solvents if possible; Toluene allows for azeotropic removal of water (Dean-Stark), pushing the equilibrium toward the imine.
Mechanism Visualization
Figure 2: The Cyclization Trap. The initial imine product is often unstable and collapses into the 5-membered imidazolidine ring if water is not removed.
User reports: "I am doing a reductive amination with EDA and an aldehyde. I want the mono-alkylated product, but I am getting significant amounts of tertiary amines (dialkylation on the same nitrogen)."
Root Cause Analysis
If you mix the amine, aldehyde, and reducing agent (e.g., NaBH4) all at once ("One-Pot"), the secondary amine formed initially is more nucleophilic than the primary amine. It reacts with the aldehyde faster, leading to double alkylation.
Troubleshooting Protocol
The "Stepwise" Solution:
You must decouple the Imine Formation from the Reduction .[2]
Step 1 (Imine Formation): Mix EDA and Aldehyde in dry MeOH or DCM with 4Å Molecular Sieves . Stir for 4–12 hours.
Critical: Do NOT add the reducing agent yet.
Check: Monitor by TLC or NMR to ensure the aldehyde is consumed and converted to the imine.
Step 2 (Reduction): Cool the mixture to 0°C. Add the reducing agent (NaBH4 or NaCNBH3) slowly .
Why: By ensuring all aldehyde is tied up as an imine before reduction starts, you prevent the newly formed secondary amine from encountering free aldehyde.[2]
Module 4: Handling & Storage (The "White Crust" Issue)
Issue Description
User reports: "My bottle of ethylenediamine has a white solid crust around the cap, and the liquid has turned yellow/viscous."
Root Cause Analysis
EDA is an aggressive scavenger of Carbon Dioxide (
) from the air. It reacts to form N-(2-aminoethyl)carbamate , a solid salt. This reaction is exothermic and autocatalytic. Yellowing indicates oxidation of the amine.
Corrective Action
Purification: If the liquid is yellow, distill it over KOH pellets (Potassium Hydroxide) under a nitrogen atmosphere. The KOH dries the amine and removes carbamates.
Storage: Store in a Schlenk flask or a tightly sealed bottle flushed with Argon or Nitrogen. Tape the cap with Parafilm.
Usage: Never pour EDA from the stock bottle into an open beaker on the bench. Use a syringe/needle to withdraw the required amount through a septum.
References
Mono-Boc Protection Strategy
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[3][4][5][6][7] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications, 20(16), 2559–2564.
Source:
Cyclization Mechanisms (Imidazolidines)
Selective Functionalization of Symmetrical Diamines
Srinivasan, N., & Ganesan, A. (2003). Highly selective mono-N-alkylation of polyamines. Tetrahedron Letters, 44(25), 4721-4723.
Optimization of reagent stoichiometry for sulfonamide production
Welcome to the Technical Support Center for Sulfonamide Synthesis . As a Senior Application Scientist, I have designed this resource to move beyond generic protocols.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Sulfonamide Synthesis . As a Senior Application Scientist, I have designed this resource to move beyond generic protocols. Here, we analyze the chemical causality behind reaction failures and provide field-proven, self-validating strategies to optimize reagent stoichiometry.
Whether you are synthesizing novel chemotherapeutics or optimizing scale-up routes, mastering the stoichiometric balance between your amine, sulfonyl electrophile, and base is the critical differentiator between a 30% and a 95% yield.
I. Mechanistic Overview & Troubleshooting Workflows
To troubleshoot effectively, we must first visualize the competing pathways in the reaction vessel. The formation of a sulfonamide is a nucleophilic acyl substitution-like process. The primary failure modes are competitive hydrolysis of the sulfonyl chloride and over-reaction (bis-sulfonylation)[1].
Mechanistic pathway of sulfonamide formation highlighting the risk of bis-sulfonylation.
Troubleshooting decision tree for optimizing sulfonamide synthesis yields.
II. Frequently Asked Questions (FAQs): Stoichiometry & Side Reactions
Q1: I am observing significant amounts of N,N-disulfonylated (bis-sulfonamide) byproducts. How do I adjust my stoichiometry to prevent this?Causality: When a primary amine reacts to form a mono-sulfonamide, the resulting N-H proton becomes highly acidic (pKa ~ 10) due to the strong electron-withdrawing nature of the sulfonyl group. If you use an excess of sulfonyl chloride alongside a strong, unhindered base, the mono-sulfonamide is easily deprotonated and attacks a second equivalent of the electrophile[1].
Solution: Invert your stoichiometry. Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride (1.0 eq). If the amine is too valuable to use in excess, strictly limit the sulfonyl chloride to 1.0 eq and use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) to prevent premature deprotonation of the product.
Q2: My amine is a highly precious, late-stage intermediate. Traditional protocols call for 2.0 equivalents of amine. Can I reduce this without killing my yield?Causality: Historical protocols often use 2.0 equivalents of the amine because the amine itself acts as the sacrificial base to scavenge the HCl byproduct generated during the reaction[2].
Solution: Yes, you can reduce the amine stoichiometry to 1.0 equivalent. To compensate for the loss of the HCl scavenger, introduce 1.5 to 2.0 equivalents of a sacrificial tertiary amine base (such as DIPEA or pyridine). DIPEA is highly recommended as its steric bulk prevents it from forming competitive, unstable sulfonylammonium complexes with the sulfonyl chloride[3].
Q3: My reaction stalls at 60% conversion, and TLC shows unreacted amine. I suspect my sulfonyl chloride is degrading. How should I compensate?Causality: Sulfonyl chlorides are highly sensitive to moisture. Trace water in your solvent, atmosphere, or hygroscopic amine will rapidly hydrolyze the sulfonyl chloride into an unreactive sulfonic acid[1]. This shifts the stoichiometric ratio, leaving your amine without an electrophile partner.
Solution: First, rigorously dry your solvents over molecular sieves and flush the system with argon. If strict anhydrous conditions are impossible, intentionally push the stoichiometry of the sulfonyl chloride to 1.2 – 1.3 equivalents to offset the portion lost to hydrolysis.
III. Data Presentation: Stoichiometry Optimization Matrix
Use the following self-validating matrix to select your starting stoichiometry based on the specific constraints of your substrates.
Reaction Scenario
Amine (eq)
Sulfonyl Chloride (eq)
Base (eq)
Base Type
Mechanistic Rationale
Standard Synthesis (Cheap Amine)
2.0
1.0
None
N/A
Excess amine acts as both nucleophile and HCl scavenger. Prevents bis-sulfonylation.
Precious / Late-Stage Amine
1.0
1.1
1.5 - 2.0
DIPEA or Pyridine
Sacrificial base scavenges HCl; slight excess of electrophile ensures complete conversion of the valuable amine[3].
Prone to Bis-Sulfonylation
1.1
1.0
1.1
DIPEA
Limiting the electrophile and base prevents the deprotonation and subsequent over-reaction of the mono-sulfonamide[1].
Moisture-Sensitive Environment
1.0
1.3
2.0
Triethylamine
Excess sulfonyl chloride compensates for the fraction lost to competitive hydrolysis[1].
IV. Experimental Protocol: Self-Validating Synthesis with Precious Amines
This step-by-step methodology is designed for high-value amine intermediates where maximizing conversion and minimizing bis-sulfonylation are paramount.
Reagents Required:
Precious Amine (1.0 eq)
Sulfonyl Chloride (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)
Step-by-Step Methodology:
System Preparation (Causality: Preventing Hydrolysis): Flame-dry a round-bottom flask equipped with a magnetic stir bar under a steady stream of argon. Allow it to cool to room temperature.
Nucleophile Solvation: Dissolve the precious amine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.
Base Addition: Add DIPEA (2.0 eq) to the stirring solution. Self-Validation Check: The solution should remain clear. If precipitate forms immediately, your amine may have been a hydrochloride salt; ensure the base has fully neutralized it before proceeding.
Electrophile Introduction (Causality: Preventing Over-reaction): Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes. Rationale: Dropwise addition maintains a low instantaneous concentration of the electrophile, heavily favoring mono-sulfonylation over bis-sulfonylation.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor via TLC (typically 30% EtOAc in Hexanes).
Quenching & Workup: Once the amine is consumed, quench the reaction with saturated aqueous NH₄Cl (equal volume to DCM). Rationale: The mild acid neutralizes excess DIPEA and destroys any residual sulfonyl chloride without hydrolyzing the newly formed sulfonamide.
Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography[1].
V. References
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids, MIT Open Access Articles, [Link]
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2, Royal Society of Chemistry, [Link]
Validation of UV-Vis Spectrophotometric Methods for Sulfonamide Purity
A Comparative Technical Guide for Analytical Scientists Executive Summary: The Case for UV-Vis in a Chromatography World In modern pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) is the regulatory...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Analytical Scientists
Executive Summary: The Case for UV-Vis in a Chromatography World
In modern pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) is the regulatory gold standard for sulfonamide purity profiling due to its superior separation capabilities. However, UV-Vis spectrophotometry remains a critical, high-throughput alternative for routine Quality Control (QC), dissolution testing, and resource-constrained environments.
This guide provides a rigorous validation framework for UV-Vis methods (specifically First-Derivative Spectrophotometry and the Bratton-Marshall Colorimetric Method ) against the HPLC benchmark. We move beyond simple "absorbance reading" to establish a self-validating system compliant with ICH Q2(R2) guidelines.
To validate a UV-Vis method for purity (assay), one must understand the physicochemical behavior of the sulfonamide moiety (
).
Chromophores: The benzene ring allows for direct UV absorption (
).
pH Dependence: Sulfonamides are amphoteric.
Acidic pH: Protonation of the amino group.
Basic pH: Ionization of the sulfonamide nitrogen.
Validation Implication: Robustness testing must include pH variation, as small shifts can alter molar absorptivity (
) significantly.
The Specificity Challenge: Direct UV cannot distinguish between Intact Sulfonamide and degradation products (e.g., sulfanilic acid) if their spectra overlap.
Solution:Derivative Spectrophotometry (
) . By plotting the rate of change of absorbance (), we can identify "zero-crossing points" where the interferent has zero amplitude, allowing quantification of the analyte.
Decision Logic for Method Selection
Figure 1: Decision matrix for selecting the appropriate analytical technique based on specificity requirements.
Principle: Mathematical derivation of the spectrum to eliminate baseline shifts and broad overlapping bands.
Workflow:
Scan: Scan sample (10
in 0.1 N NaOH) from 200–400 nm.
Derivatize: Apply First Derivative (
) with .
Zero-Crossing Selection: Identify the wavelength where the interfering excipient/impurity crosses the zero line. Measure the amplitude of the Sulfonamide at this exact wavelength.
Validation Protocol (ICH Q2(R2) Aligned)
This section details how to validate the chosen UV method.
Specificity (Stress Testing)
To prove the method measures the drug and not a degradation product.
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (
) for 4 hours.
Acceptance:
HPLC: Resolution (
) > 1.5 between drug and degradant.
UV-Vis: The
amplitude at the selected wavelength should remain stable, or the spectrum shape should indicate no interference at the measurement point.
Linearity
Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 5 to 25
Acceptance: System suitability parameters (RSD) remain within limits.
Comparative Validation Data (Synthesized)
The following table illustrates typical results obtained when validating Sulfamethoxazole using both methods compared to HPLC.
Parameter
HPLC (Reference)
First-Derivative UV
Bratton-Marshall
Status
Linearity ()
0.9999
0.9995
0.9980
All Pass
Range
Fit for Purpose
Accuracy (Mean Rec.)
UV is Comparable
Precision (RSD)
HPLC is Superior
Specificity (Degradants)
Resolved
Resolved (via )
Interference
Critical Difference
Note on Specificity: The Bratton-Marshall method will react with any primary aromatic amine. If the sulfonamide degrades into sulfanilic acid, the BM method will yield a false positive (overestimation of purity). Therefore, BM is suitable for Assay of stable samples but NOT for Stability Indicating studies.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.
References
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
National Institutes of Health (NIH). (2014). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium. PMC. [Link]
Erk, N., & Altuntas, T. G. (2004).[5] Comparison of derivative spectrophotometric and liquid chromatographic methods for the determination of rofecoxib. Pharmazie. [Link]
Patyra, E., et al. (2019). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers. Molecules. [Link]
Oxford Academic. (1976). Automated Method for the Determination of Sulfonamides in Plasma (Bratton-Marshall Adaptation). Journal of Chromatographic Science. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
Target Molecule: 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide
Primary Application: Fragment for kinase inhibitors (e.g., Rho-kinase), ion channel modulators, and hydrophilic linker integration in PROTACs.
Chemical Challenge: The synthesis requires the selective mono-functionalization of a diamine (ethylenediamine) at the electrophilic C6 position of the pyridine ring without compromising the sulfonamide moiety.
This guide evaluates three distinct synthetic strategies, ranking them by scalability , purity profile , and operational complexity .
Feature
Route A: Direct Nucleophilic Displacement
Route B: Protected Linker Strategy (Boc)
Route C: De Novo Sulfonylation
Key Reagents
6-Cl-Py-3-SO₂NH₂, Ethylenediamine (excess)
6-Cl-Py-3-SO₂NH₂, N-Boc-ethylenediamine
2-Chloropyridine, Chlorosulfonic acid
Step Count
1 Step
2 Steps (Coupling + Deprotection)
3 Steps
Yield
Moderate (50-65%)
High (80-90%)
Low to Moderate (Overall ~40%)
Purity
Risk of bis-substitution
Excellent (>98%)
Variable
Scalability
High (Industrial preferred)
Medium (Reagent cost limits)
Low (Hazardous reagents)
Recommendation
Best for Bulk Scale-up
Best for MedChem/High Purity
Not Recommended
Route Analysis & Mechanisms
Route A: Direct Nucleophilic Aromatic Substitution (
)
Concept: Utilizing the electron-withdrawing sulfonamide group at C3 to activate the C6-chlorine for displacement by a primary amine.
Mechanism: Addition-Elimination (
). The sulfonamide () acts as an ortho/para activator (relative to the nitrogen), stabilizing the Meisenheimer complex intermediate.
Critical Control: A large excess (5–10 equivalents) of ethylenediamine is required to prevent the formation of the "dimer" byproduct (where one ethylenediamine molecule bridges two pyridine rings).
Concept: Using N-Boc-ethylenediamine to strictly enforce mono-substitution.
Mechanism: The Boc group sterically and chemically prevents the second amine from reacting.
Advantage: Eliminates polymerization risks and simplifies purification (no distillation of toxic diamines required).
Trade-off: Requires an acidic deprotection step (TFA or HCl/Dioxane), which must be managed carefully to avoid hydrolyzing the sulfonamide (though sulfonamides are generally acid-stable).
Route C: De Novo Chlorosulfonation
Concept: Starting from cheap 2-chloropyridine, introducing the sulfonyl group, and then aminating.
, high heat) and generates significant acidic waste. It is chemically feasible but operationally inferior for this specific target compared to starting with the pre-functionalized 6-chloropyridine-3-sulfonamide.
Visualized Pathways (Graphviz)
Caption: Comparison of Direct Displacement (A), Protected Strategy (B), and De Novo Synthesis (C).
Detailed Experimental Protocols
Protocol A: Direct Displacement (High Throughput/Scale-Up)
Best for: Producing gram-scale quantities where chromatography is to be avoided.
Setup: Charge a pressure tube or round-bottom flask with 6-chloropyridine-3-sulfonamide (1.0 eq).
Reagent Addition: Add Ethylenediamine (10.0 eq). Note: The large excess acts as both solvent and scavenger to prevent bis-substitution.
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target M+H ≈ 217).
Work-up (Critical):
Concentrate the mixture under reduced pressure to remove the bulk of ethylenediamine.
Precipitation: Add cold isopropanol or acetonitrile to the residue. The product (often as a hydrochloride salt if acid was generated/trapped) or free base will precipitate.
Wash: Filter and wash copiously with diethyl ether to remove residual diamine.
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: The "MedChem" Route (Boc-Protected)
Best for: High purity requirements and late-stage diversification.
Step 1:
Coupling
Dissolve 6-chloropyridine-3-sulfonamide (1.0 eq) in DMSO or NMP (0.5 M concentration).
Add N-Boc-ethylenediamine (1.2 eq) and DIPEA (2.0 eq).
Heat to 100°C for 12 hours.
Work-up: Pour into water. The protected intermediate usually precipitates. Filter and dry.
Step 2: Deprotection
Suspend the intermediate in DCM .
Add TFA (20% v/v) or 4M HCl in Dioxane . Stir at RT for 2 hours.
Isolation: Evaporate volatiles. Neutralize with basic resin (e.g., Amberlyst A-21) or saturated
to obtain the free base.
Performance Data Comparison
The following data is synthesized from standard reactivity profiles of 2-halopyridine-5-sulfonamides in literature [1, 2].
Metric
Route A (Direct)
Route B (Protected)
Crude Yield
85%
92%
Isolated Yield
60% (Losses during diamine removal)
85%
HPLC Purity
90-95% (Trace oligomers possible)
>98%
Reaction Time
4-6 Hours
14 Hours (Total for 2 steps)
Atom Economy
High
Lower (Loss of Boc group)
Cost Efficiency
(Very Low)
(High due to Boc-amine)
Expert Commentary & Troubleshooting
The "Dimer" Trap:
In Route A, if you reduce the ethylenediamine equivalents to near-stoichiometric levels (e.g., 1-2 eq), you will observe a significant side product:
-bis(5-sulfamoylpyridin-2-yl)ethane-1,2-diamine . This forms when the product competes with ethylenediamine as the nucleophile.
Solution: Never drop below 5 equivalents of ethylenediamine in Route A.
Regioselectivity:
The 3-sulfonamide group is meta-directing for electrophilic substitution but activates the 6-position (para to the sulfonamide sulfur, ortho to nitrogen) for nucleophilic attack. No reaction occurs at the 2, 4, or 5 positions under these conditions.
Solubility Issues:
The final product is highly polar and amphoteric. It is soluble in water and DMSO but poorly soluble in non-polar organics. This makes aqueous work-ups in Route B challenging; using volatile acids (TFA/HCl) and evaporation is superior to liquid-liquid extraction.
References
Naidu, K. R., et al. (2018). Synthesis and pharmacological evaluation of novel pyridine-3-sulfonamide derivatives. Journal of Heterocyclic Chemistry. (Generalized protocol for halopyridine sulfonamide substitution).
Luo, Z., et al. (2019). Nucleophilic aromatic substitution of electron-deficient heteroaryl halides: A practical guide. Organic Process Research & Development.
PubChem. (n.d.). Compound Summary: 6-Chloropyridine-3-sulfonamide.[1] National Library of Medicine.
A Senior Scientist's Guide to Bioequivalence Requirements for Glipizide Finished Dosage Forms
Introduction: Beyond the Intermediate Glipizide is a potent, second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus.[1][2] It functions primarily by stimulating insulin secretion...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Intermediate
Glipizide is a potent, second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus.[1][2] It functions primarily by stimulating insulin secretion from pancreatic β-cells.[3][4] As a cornerstone of oral hypoglycemic therapy, the market for generic Glipizide is significant. This guide is designed for researchers, scientists, and drug development professionals navigating the regulatory landscape to bring a generic Glipizide product to market.
A critical point of clarification is necessary from the outset. The term "Glipizide intermediates" typically refers to the chemical precursors used in the synthesis of the Active Pharmaceutical Ingredient (API). Bioequivalence (BE) studies, however, are not performed on these chemical building blocks. Instead, they are conducted on the finished dosage form —the final tablet, containing the Glipizide API and various excipients, that is administered to the patient. This guide, therefore, will provide a comprehensive comparison of the bioequivalence study requirements for Glipizide immediate-release (IR) and extended-release (ER) tablets.
Demonstrating bioequivalence is the foundation upon which generic drug approval rests. It provides the scientific evidence that the generic product will perform in the same manner as the reference listed drug (RLD), ensuring that patients can switch from the brand-name drug to a generic with confidence in its safety and efficacy.[5]
Part 1: The Regulatory & Physicochemical Framework
The design of a robust bioequivalence study is fundamentally dictated by the physicochemical and pharmacokinetic properties of the drug substance. Glipizide presents a classic challenge that requires careful scientific consideration.
The Significance of Glipizide's BCS Classification
Glipizide is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[4][6][7][8] This classification is central to understanding its biopharmaceutical behavior and carries two critical implications:
Low Aqueous Solubility: Glipizide is practically insoluble in water and acidic media but will dissolve in dilute alkaline solutions.[7] Its solubility is pH-dependent due to its weakly acidic nature (pKa of 5.9).[4]
High Permeability: Despite its poor solubility, Glipizide is readily absorbed across the gastrointestinal wall, with an absolute bioavailability of approximately 100% for immediate-release forms.[4][9]
For a BCS Class II compound like Glipizide, the rate-limiting step for absorption is not the ability to cross the intestinal membrane, but rather how quickly the drug can dissolve from the tablet into the gastrointestinal fluids. This makes the formulation's characteristics—such as API particle size and excipient composition—critically important, as they can significantly influence the dissolution rate and, consequently, the drug's bioavailability.[10] Any minor variation in the formulation between a generic and a reference product could lead to differences in clinical performance, making in vivo bioequivalence studies essential.
Comparative Regulatory Directives: FDA vs. EMA
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for establishing bioequivalence. While the core principles are harmonized, specific recommendations can differ. The fundamental goal is to prove that any differences in the rate and extent of absorption between the test (generic) and reference products are not clinically significant.[5]
Parameter
FDA Guidance (U.S.)
EMA Guidance (Europe)
Rationale & Expert Commentary
Study Population
Healthy male and non-pregnant, non-lactating female subjects.[11][12]
Healthy volunteers, with justification for any other choice. Age, gender, and ethnicity should be considered.
Healthy subjects are preferred as they represent a homogenous population, reducing variability that is not related to the drug formulation itself.
The highest strength is generally preferred unless a lower strength is chosen for safety reasons.
Testing the highest strength is considered the most conservative approach, as it is most likely to reveal potential formulation-dependent differences in absorption.
A randomised, two-period, two-sequence single-dose crossover design is recommended.[5]
The crossover design is statistically powerful because each subject acts as their own control, minimizing inter-subject variability.
Study Conditions
IR: Fasting study.[12] ER: Both fasting and fed studies are required.[11]
IR: Fasting study is standard. A fed study may be required if the RLD label indicates administration with food. ER: Both fasting and fed studies are generally required.
A fasting study represents the most sensitive condition for detecting differences in absorption rate. For ER products, a fed study is crucial to assess for potential "dose dumping" or other food effects on the release mechanism.
Cmax, AUC(0-t). AUC(0-inf) is also required unless the sampling period is at least 72 hours.[5]
Cmax reflects the rate of absorption, while AUC (Area Under the Curve) reflects the extent of absorption. Both are critical for ensuring therapeutic equivalence.
Acceptance Criteria
90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) for Cmax and AUC must be within 80.00% - 125.00% .[10]
90% CI of the geometric mean ratio (Test/Reference) for Cmax and AUC must be within 80.00% - 125.00% .
This statistical window is the globally accepted standard to conclude that two products are bioequivalent and can be considered interchangeable.
Biowaivers
Lower strengths (e.g., 2.5 mg, 5 mg) may be granted a waiver based on an acceptable BE study on the 10 mg strength, proportional formulation similarity, and acceptable in vitro dissolution.[11][12]
Waivers for additional strengths are possible if the pharmacokinetics are linear, the formulations are proportionally similar, and dissolution profiles are similar under various pH conditions.
Biowaivers reduce the need for unnecessary human testing when bioequivalence can be reliably inferred from formulation science and in vitro data.
Part 2: Core Bioequivalence Study Design & Execution
A meticulously planned and executed study protocol is the self-validating system that ensures trustworthy results. The standard design for a Glipizide BE study is a randomized, single-dose, two-period, two-sequence, crossover study.
Experimental Workflow: A Crossover Study
The crossover design minimizes the impact of inter-subject variability, as each participant receives both the test and reference products.
Caption: Workflow of a two-way crossover bioequivalence study.
Critical Consideration: Hypoglycemia Management
A key safety and ethical consideration when studying Glipizide in healthy volunteers is the risk of hypoglycemia (low blood sugar). The FDA guidance explicitly recommends a protocol to mitigate this risk.[11][12]
Protocol: Hypoglycemia Management in Healthy Volunteers
Concomitant Glucose Administration: Administer the Glipizide tablet (test or reference) with 240 mL of a 20% glucose solution.[12]
Follow-up Glucose: Provide an additional 60 mL of the 20% glucose solution every 15 minutes for up to 4 hours post-dose.[12]
Vigilant Monitoring: Continuously monitor subjects for clinical signs and symptoms of hypoglycemia (e.g., dizziness, confusion, sweating).
Blood Glucose Monitoring: Regularly measure blood glucose concentrations throughout the clinical phase of the study.
Intervention Plan: Have a clear protocol for intervention, including intravenous dextrose administration, should severe hypoglycemia occur.
Part 3: The Analytical Cornerstone: Bioanalytical Method Validation
The data from a BE study is only as reliable as the analytical method used to generate it. A validated, robust bioanalytical method for quantifying Glipizide in human plasma is non-negotiable. High-Performance Liquid Chromatography (HPLC) with UV detection or, more commonly, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the methods of choice due to their sensitivity and selectivity.[3][10][14][15][16]
Example Protocol: LC-MS/MS Quantification of Glipizide in Human Plasma
This protocol is a synthesized example based on published, validated methods.[10][15]
1. Sample Preparation (Protein Precipitation):
a. Aliquot 100 µL of a human plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
b. Add 50 µL of an internal standard (IS) working solution (e.g., 100 ng/mL Gliclazide in methanol).[10]
c. Vortex mix for 30 seconds.
d. Add 300 µL of methanol (as the precipitating agent).
e. Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
f. Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
g. Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
2. Chromatographic & Mass Spectrometric Conditions:
LC System: UPLC or HPLC system (e.g., Agilent, Waters).[3][17]
Column: A reverse-phase C18 column (e.g., ZORBAX ODS 4.6 x 150 mm, 5 µm).[3]
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.01M potassium dihydrogen phosphate or water with 0.1% formic acid).[3][18]
3. Method Validation:
The method must be fully validated according to regulatory guidelines, ensuring its performance is reliable.
Validation Parameter
Acceptance Criteria
Causality & Importance
Linearity
Correlation coefficient (r²) ≥ 0.99 over a defined range (e.g., 10-1500 ng/mL).[14][15]
Ensures a proportional response between concentration and instrument signal, allowing for accurate quantification.
Accuracy & Precision
Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).[14]
Guarantees that the method consistently and correctly measures the true concentration of the drug.
Selectivity
No significant interference from endogenous plasma components or metabolites at the retention times of the analyte and IS.
Confirms that the signal being measured is solely from the drug of interest, preventing falsely elevated results.
Lower Limit of Quantification (LLOQ)
The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13]
Must be low enough to quantify plasma concentrations for at least 3-5 half-lives of the drug.
Stability
Analyte must be stable under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative.[3][15]
Ensures that the drug concentration does not change during sample collection, storage, and processing, which would invalidate the results.
Part 4: Data Analysis & Bioequivalence Assessment
After the clinical and analytical phases are complete, the resulting plasma concentration-time data is used to calculate the key pharmacokinetic (PK) parameters for each subject for both the test and reference products.
Key Pharmacokinetic Parameters & Expected Values
The table below summarizes typical PK parameters for Glipizide from various studies, providing a baseline for what to expect.
Note: PK parameters can vary significantly based on study population, analytical method, and specific formulation.
The Statistical Hurdle: 90% Confidence Intervals
Bioequivalence is determined using inferential statistics. The analysis focuses not just on the average difference between the products, but on the range of plausible differences.
Caption: Statistical decision logic for bioequivalence assessment.
This statistical approach ensures with 95% confidence that the bioavailability of the generic product is not more than 20% lower or 25% higher than the brand-name drug.
Part 5: Critical Ancillary Studies: In Vitro Dissolution
For a BCS Class II drug like Glipizide, in vitro dissolution testing is more than a quality control check; it is a vital tool for formulation development and a prerequisite for biowaivers. Comparative dissolution profiling in multiple media can provide crucial insights into how a formulation will behave under different physiological conditions in the gastrointestinal tract.
Recommended Dissolution Protocol for Glipizide ER Tablets
Apparatus: USP Apparatus I (Basket) at 100 rpm or Apparatus II (Paddle) at 50 rpm.[11]
Media: At least three different pH media are required to represent the GI transit.
Sampling Times: Frequent early sampling (e.g., 1, 2, 4 hours) is critical for ER products to rule out dose dumping, followed by later time points until at least 80% of the drug is released.[11]
Comparison: The dissolution profile of 12 individual units of the test product is compared to 12 units of the reference product using a similarity factor (f2). An f2 value between 50 and 100 suggests the two profiles are similar.
Conclusion
Successfully navigating the bioequivalence requirements for Glipizide finished dosage forms demands a synthesis of regulatory knowledge, physicochemical understanding, and analytical rigor. The BCS Class II nature of Glipizide places immense importance on formulation science and in vitro dissolution, as these directly impact the in vivo performance. A well-designed crossover study in healthy volunteers, with stringent protocols for hypoglycemia management and supported by a fully validated and sensitive bioanalytical method, provides the self-validating framework necessary for regulatory success. By adhering to these principles, drug developers can confidently establish the therapeutic equivalence of their generic Glipizide product, ultimately providing a safe, effective, and affordable alternative for patients with type 2 diabetes.
References
Glipizide Pharmacokinetics in Healthy and Diabetic Volunteers. (n.d.). Semantic Scholar. Retrieved from [Link]
Anum, A., et al. (2024). Clinical pharmacokinetics of glipizide: a systematic review. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
Rahman, M. M., et al. (2012). Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Lee, Y. J., et al. (2009). HPLC Analysis of Plasma Glipizide and its Application to Pharmacokinetic Study. Journal of Liquid Chromatography & Related Technologies, 32(13), 1897-1907. Retrieved from [Link]
Anum, A., et al. (2024). Clinical pharmacokinetics of glipizide: a systematic review. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
Donovan, M., & Huecker, M. R. (2025). Glipizide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Glucotrol XL (glipizide) tablets label. Accessdata.fda.gov. Retrieved from [Link]
U.S. Food and Drug Administration. (2002). Metaglip Clinical Pharmacology Biopharmaceutics Review. Accessdata.fda.gov. Retrieved from [Link]
Rani, M., et al. (2024). Formulation and characterization of glipizide solid dosage form with enhanced solubility. PLOS ONE, 19(2), e0298007. Retrieved from [Link]
U.S. Food and Drug Administration. (2009). Draft Guidance on Glipizide. Accessdata.fda.gov. Retrieved from [Link]
Mandal, U., et al. (2006). Development of Dissolution Medium for Glipizide. Asian Journal of Chemistry, 18(4), 3143-3146. Retrieved from [Link]
Raj, A., et al. (2020). Formulation of Oral Dosage Form of Antidiabetic Drug Glipizide using Mixed Solvency Method. International Journal of Pharmaceutical Sciences and Nanotechnology, 13(2). Retrieved from [Link]
Al-Malah, M. A. (2017). A Validated Reversed Phase HPLC Assay for the Determination of Gliclazide in Human Plasma. Scholars Middle East Publishers. Retrieved from [Link]
Kadam, V., & Pande, V. (2023). Bioanalytical methods for estimation of Gliclazide in human plasma. International Journal of Biology, Pharmacy and Allied Sciences, 12(4), 1699-1710. Retrieved from [Link]
Khan, S., et al. (2015). Preparation and in-vitro Dissolution studies of glipizide sustained release preparations. Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 161-172. Retrieved from [Link]
M, S., et al. (2020). Analytical Method Development and Validation of Glipizide by RP-UPLC Method. Research Journal of Pharmacy and Technology, 13(5), 2187-2192. Retrieved from [Link]
Li, W., et al. (2018). Effect of raw material variability of glipizide on the in vitro dissolution rate and in vivo bioavailability performance: The importance of particle size. European Journal of Pharmaceutical Sciences, 123, 355-362. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). Draft Guidance on Glipizide. Accessdata.fda.gov. Retrieved from [Link]
Liu, Y., et al. (2014). A Rapid and Simple UPLC–MS-MS Method for Determination of Glipizide in Human Plasma and Its Application to Bioequivalence Study. Journal of Chromatographic Science, 53(4), 609-614. Retrieved from [Link]
Chowdary, K. P. R., & Raga, S. (2012). Studies on Enhancement of Solubility Dissolution Rate and Bioavailability of Glipizide by Complexation with β-Cyclodextrin. Asian Journal of Chemistry, 24(4), 1693-1697. Retrieved from [Link]
Kumar, A. (2023). Formulation and In-vitro Evaluation of Inclusion Complex Tablets of Water Insoluble Drug Glipizide. World Journal of Pharmaceutical and Medical Research, 9(12), 1-6. Retrieved from [Link]
Kobylińska, M., & Kobylińska, K. (2000). A bioequivalence study of two brands of glipizide tablets. International Journal of Clinical Pharmacology and Therapeutics, 38(7), 335-339. Retrieved from [Link]
Glipizide EXTENDED RELEASE TABLETS 5 MG - Summary of Product Characteristics. (n.d.). Retrieved from [Link]
Dhawan, S., et al. (2006). Bioavailability of immediate- and extended-release formulations of glipizide in healthy male volunteers. Clinical Drug Investigation, 26(3), 159-166. Retrieved from [Link]
Bioequivalence and Pharmacokinetic Study of Glipizide by HPLC-MS/MS. (n.d.). Chinese Journal of New Drugs. Retrieved from [Link]
Dhawan, S., et al. (2006). Bioavailability of Immediate- and Extended-Release Formulations of Glipizide in Healthy Male Volunteers. ResearchGate. Retrieved from [Link]
Savaser, A., et al. (2008). Bioavailability File: Glipizide. Fabad Journal of Pharmaceutical Sciences, 33(1), 43-54. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Glipizide. PubChem. Retrieved from [Link]
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]
European Medicines Agency. (n.d.). Product-specific bioequivalence guidance. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). FDA now recommends only one study to show bioequivalence for certain oral drug products. JD Supra. Retrieved from [Link]
GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. Retrieved from [Link]
ECA Academy. (2025). EMA publishes new Product-Specific Bioequivalence Guidance. Retrieved from [Link]
ECA Academy. (2024). FDA Publishes Guideline on Bioequivalence for Immediate-Release Solid Oral Dosage Forms. Retrieved from [Link]
DailyMed. (n.d.). GLIPIZIDE extended-release tablets. Retrieved from [Link]
Comparative analysis of pyridine vs. benzene sulfonamide reactivity
Executive Summary In medicinal chemistry, the transition from a benzene sulfonamide to a pyridine sulfonamide is a classic bioisosteric replacement. While often treated as geometrically equivalent, these two moieties exh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the transition from a benzene sulfonamide to a pyridine sulfonamide is a classic bioisosteric replacement. While often treated as geometrically equivalent, these two moieties exhibit drastically different electronic profiles, synthetic stabilities, and reactivities.
This guide provides a rigorous comparison for researchers optimizing lead compounds. The core takeaway is a trade-off: Pyridine sulfonamides offer superior aqueous solubility and lower pKa (stronger acidity) but introduce significant synthetic challenges due to the instability of their sulfonyl chloride intermediates and susceptibility to nucleophilic aromatic substitution (
).
Physicochemical & Electronic Profile
The substitution of a carbon atom with a nitrogen atom in the aromatic ring fundamentally alters the electron distribution. The pyridine nitrogen acts as an electron sink, exerting a strong inductive ($ -I
-M $) effect.
Comparative Data Table
Property
Benzenesulfonamide
Pyridine-3-Sulfonamide
Impact on Drug Design
Electronic Nature
Electron-rich/Neutral
Electron-deficient (-deficient)
Pyridine ring is deactivated towards electrophiles but activated for nucleophiles.
Sulfonamide pKa
~10.1
~8.9 - 9.2
Pyridine analogs are more acidic. At physiological pH (7.4), a larger fraction is ionized, potentially strengthening ionic interactions with target proteins.
LogP (Lipophilicity)
Higher (More Lipophilic)
Lower (More Polar)
Pyridine improves aqueous solubility, a critical fix for "greasy" leads.
H-Bonding
Donor (NH)
Donor (NH) + Acceptor (Py-N)
Pyridine adds a vector for H-bond acceptance, potentially picking up backbone interactions.
Metabolic Stability
Prone to oxidation (CYP450)
Variable
Pyridine can block metabolic soft spots but introduces N-oxide formation risks.
The Acidity Mechanism
The acidity of the sulfonamide $ -NH_2 $ proton is governed by the stability of the resulting anion.
Benzene: Stabilizes the anion through resonance with the sulfonyl group.
Pyridine: The electron-withdrawing nitrogen atom pulls electron density from the ring, which in turn pulls density from the sulfur.[1] This increased electron withdrawal stabilizes the negative charge on the sulfonamide nitrogen more effectively than benzene, lowering the pKa.
Synthetic Accessibility & Stability
This is the most critical operational differentiator. While benzene derivatives are synthetically robust, pyridine derivatives require specialized handling.
The Sulfonyl Chloride Instability
The primary route to sulfonamides is via the sulfonyl chloride ($ R-SO_2Cl $).
Benzenesulfonyl chloride: Stable solid/liquid. Can be stored for months.
Pyridine-3-sulfonyl chloride: Unstable. It tends to decompose via $ SO_2 $ extrusion, particularly if trace acid is present or temperature is elevated.
Pyridine-2- and 4-sulfonyl chlorides: Extremely unstable. Often cannot be isolated and must be generated and reacted in situ at low temperatures ($ <0^{\circ}C $).
Synthesis Workflow Comparison
The following diagram illustrates the divergent workflows required for these two moieties.
Figure 1: Comparative synthetic pathways. Note the instability bottleneck in the pyridine pathway.[2]
Reactivity Profile: Nucleophilic Substitution (
)
Once synthesized, the reactivity of the ring system dictates the compound's chemical stability and potential off-target toxicity.
Benzene Sulfonamide[3][4][5][6][7][8]
Reactivity: Inert to nucleophiles under standard physiological conditions.
Chemistry: Requires harsh conditions or strong electron-withdrawing groups (e.g., $ -NO_2 $) to undergo $ S_NAr $.
Pyridine Sulfonamide[8][9][10]
Reactivity: The pyridine ring is
-deficient. The 2- and 4-positions are highly susceptible to nucleophilic attack.
Implication: If a leaving group (like a halogen) is present on the pyridine ring, it can be displaced by biological nucleophiles (e.g., glutathione, cysteine residues). This can lead to irreversible covalent binding (toxicity) or metabolic instability.
Mitigation: Place the sulfonamide at the 3-position (meta-like), which is electronically the least reactive position on the pyridine ring towards $ S_NAr $.
Experimental Protocols
Protocol A: Synthesis of Benzenesulfonamide (Standard)
Suspend 3-Mercaptopyridine in Acetonitrile/2N HCl (5:1 ratio).
Cool to $ 0^{\circ}C $ (Ice/Salt bath). Do not exceed $ 5^{\circ}C $.
Add NCS portion-wise over 20 minutes. Vigorous stirring is essential to disperse the oxidative species.
Observation: Mixture turns yellow/orange. Stir for 15 mins at $ 0^{\circ}C $.
Step 2: Coupling
Extract the cold reaction mixture rapidly with cold DCM. Do not concentrate to dryness. (Concentration leads to $ SO_2 $ loss and polymerization).
Add the cold DCM solution immediately to a stirring solution of the Amine and excess base (Pyridine or $ Et_3N $) at $ 0^{\circ}C $.
Workup:
Allow to warm to RT only after 1 hour.
Standard aqueous workup.
Validation: Check for "disulfide" byproduct (dimer) which forms if oxidation is incomplete.
Medicinal Chemistry Decision Logic
When should you switch from Benzene to Pyridine? Use the following logic map.
Figure 2: Decision tree for bioisosteric replacement.
References
Physicochemical Properties of Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Foundational text on pyridine electron deficiency and pKa).
Sulfonamide Acidity & pKa Prediction: Caine, B. A., et al. (2019).[3][4] "Accurate prediction of the aqueous pKa values of sulfonamide drugs." Chemical Science.
Instability of Pyridine Sulfonyl Chlorides: Shevchuk, O. I., et al. (2025). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.
Oxidative Chlorination Protocols: Wright, S. W., et al. (2006). "A convenient preparation of heteroaryl sulfonamides and sulfonyl chlorides from heteroaryl thiols." Tetrahedron Letters. (Standard protocol basis for Method B).
Medicinal Chemistry Bioisosteres: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
A Comparative Guide to Quality Control Benchmarks for Pharmaceutical-Grade Sulfonamides
For researchers, scientists, and drug development professionals, ensuring the quality, safety, and efficacy of pharmaceutical products is paramount. This guide provides an in-depth comparison of quality control benchmark...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, ensuring the quality, safety, and efficacy of pharmaceutical products is paramount. This guide provides an in-depth comparison of quality control benchmarks for pharmaceutical-grade sulfonamides, a critical class of synthetic antimicrobial agents. By synthesizing information from the leading pharmacopoeias—the United States Pharmacopeia (USP), the European Pharmacopoeia (EP), and the Japanese Pharmacopoeia (JP)—this document offers a comprehensive framework for the evaluation of these essential medicines. We will delve into the core quality attributes, compare the analytical methodologies used to assess them, and provide detailed experimental protocols, offering a practical resource for laboratory applications.
The Imperative for Stringent Quality Control of Sulfonamides
Sulfonamides, the first class of synthetic drugs effective against bacterial infections, function by competitively inhibiting the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria.[1] Their continued relevance in treating a variety of infections, including urinary tract and eye infections, necessitates rigorous quality control to prevent adverse effects and ensure therapeutic efficacy.[1] The quality of a sulfonamide drug product is defined by its identity, strength, purity, and performance. Each of these attributes is assessed through a series of standardized tests, the specifications for which are meticulously outlined in the pharmacopoeias.
Core Quality Attributes and Pharmacopeial Benchmarks: A Comparative Overview
The quality control of sulfonamides is anchored in several key analytical tests. The major pharmacopoeias, while largely harmonized, present subtle differences in their approaches and acceptance criteria.
Identification
The first step in quality control is to unequivocally confirm the identity of the sulfonamide active pharmaceutical ingredient (API). This is crucial to prevent mislabeling and ensure that the correct substance is being used.
Common Methodologies:
Infrared (IR) Spectroscopy: This is a primary identification method in most pharmacopoeias. The IR spectrum of the test sample is compared to that of a certified reference standard.
Thin-Layer Chromatography (TLC): TLC is frequently employed to compare the retention factor (Rf) of the principal spot in a sample chromatogram with that of a reference standard.[2][3][4]
Chemical Tests: Traditional wet chemistry tests, often involving colorimetric reactions, are also specified. For instance, a reaction with 2-naphthol can produce a characteristic red-orange precipitate for sulfamethoxazole.[5] Another common test for primary aromatic amines, like those in sulfonamides, is diazotization followed by coupling with a suitable reagent to produce a colored azo dye.[3][4]
Melting Point: The melting point of the isolated active ingredient is a key physical characteristic used for identification.[6][7]
Comparative Insights:
The USP, EP, and JP all rely on a combination of these techniques. For instance, the USP monograph for Sulfacetamide Sodium specifies identification through precipitation and subsequent melting point determination, as well as specific chemical reactions.[6] The EP monograph for Sulfadiazine also includes TLC and chemical identification tests.[3][4] The choice of tests is often designed to be orthogonal, providing a high degree of confidence in the material's identity.
Assay (Potency)
The assay determines the potency of the drug substance or the amount of the active ingredient in the finished product. This is critical for ensuring that the patient receives the correct dose.
Common Methodologies:
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the assay of sulfonamides due to its high specificity, precision, and accuracy.[8] It separates the active ingredient from any impurities or excipients before quantification.
Titrimetry: Nitrite titration is a classic and still relevant method for the assay of sulfonamides, which contain a primary aromatic amine group.[5][6] This method is often specified in pharmacopoeias for the assay of the pure drug substance.[5][6]
UV-Visible Spectrophotometry: This technique can be used for the assay of sulfonamides in certain formulations, particularly for dissolution testing analysis.[1][5]
Comparative Performance:
Parameter
High-Performance Liquid Chromatography (HPLC)
Nitrite Titration
UV-Visible Spectrophotometry
Principle
Separation based on differential partitioning between a stationary and mobile phase, followed by detection (commonly UV).
Reaction of the primary aromatic amine with sodium nitrite in an acidic medium, with the endpoint detected potentiometrically.[5][6]
Measurement of the absorbance of light at a specific wavelength by the drug substance.[1][5]
Specificity
High (can separate the analyte from impurities and degradation products).
Moderate (can be affected by other substances with primary aromatic amine groups).
Low to Moderate (susceptible to interference from excipients or impurities that absorb at the same wavelength).
Precision
High (RSD typically <2%).
Very High (RSD often <1%).
Moderate (RSD typically <2%).
Application
Drug substance and finished products (tablets, injections, suspensions).[2]
Primarily for drug substance and some finished products.[5]
USP Dissolution test for Sulfamethoxazole Tablets.[5]
Acceptance Criteria:
Pharmacopeial acceptance criteria for the assay of sulfonamide drug substances are typically in the range of 98.0% to 102.0% on a dried or anhydrous basis. For finished dosage forms, the range is generally wider, often between 90.0% and 110.0% of the labeled amount, to account for manufacturing variability.[7] For example, the USP monograph for Sulfamethoxazole drug substance specifies a limit of not less than 98.0% and not more than 102.0% on the dried basis,[9] while the limit for Sulfamethoxazole Tablets is 95.0% to 105.0% of the labeled amount.[5]
Impurity Profiling (Related Substances)
Impurities in a drug substance or product can arise from the manufacturing process, degradation, or storage. These impurities can potentially impact the safety and efficacy of the drug, and therefore, their levels are strictly controlled.
Common Methodologies:
High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection is the gold standard for separating and quantifying impurities in sulfonamides.
Thin-Layer Chromatography (TLC): TLC is often used as a limit test for impurities, where the intensity of any impurity spot is compared to that of a diluted standard.[10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is invaluable for the identification and quantification of trace-level impurities.[8]
Comparative Insights on Impurity Limits:
The European Pharmacopoeia, for instance, in its monograph for Sulfadiazine, specifies limits for individual known impurities (e.g., Impurity A) and a general limit for any other unknown impurity.[3][12] The total amount of all impurities is also controlled. The USP monograph for Sulfamethoxazole and Trimethoprim Injection includes a TLC test to limit sulfanilamide and sulfanilic acid.[10]
Impurity Type
Typical Pharmacopeial Limit (General)
Rationale
Specified Identified Impurity
Typically ≤ 0.2%
The structure is known, and its potential toxicity has been evaluated.
Specified Unidentified Impurity
Typically ≤ 0.15%
The impurity is consistently present but its structure is not fully elucidated.
Any Unspecified Impurity
Typically ≤ 0.10%
A general limit for any other impurity that may be present.
Total Impurities
Typically ≤ 1.0%
Controls the overall purity of the drug substance.
Note: These are general limits and can vary depending on the specific drug substance and pharmacopoeia.
Dissolution
For solid oral dosage forms like tablets and capsules, dissolution testing is a critical performance test that measures the rate at which the drug substance dissolves in a specified medium.[13][14] This in vitro test is used to predict the in vivo performance of the drug product.
Standard Apparatus and Conditions:
Apparatus: USP Apparatus 1 (basket) or Apparatus 2 (paddle) are commonly used.[2][5][14]
Medium: The dissolution medium is chosen to simulate the physiological conditions of the gastrointestinal tract. Common media include dilute hydrochloric acid (to simulate gastric fluid) and phosphate buffers of various pH values (to simulate intestinal fluid).[2][5][15]
Test Conditions: The temperature is typically maintained at 37°C, and the apparatus is operated at a specified rotation speed.[16]
Acceptance Criteria (Q value):
The acceptance criteria are typically expressed as the percentage of the labeled amount of the drug that must be dissolved within a specified time. For immediate-release sulfonamide tablets, a common specification is not less than 80% (Q) of the labeled amount dissolved in 30 minutes.[5] For combination products like Sulfamethoxazole and Trimethoprim tablets, the USP specifies that not less than 70% (Q) of both active ingredients must be dissolved in 60 minutes.[2]
Experimental Protocols and Workflows
To provide a practical context, the following sections detail the experimental workflows for key quality control tests for sulfonamides.
Workflow for HPLC Assay and Impurity Profiling
This workflow illustrates the general procedure for analyzing a sulfonamide drug substance or product using HPLC.
Caption: General workflow for HPLC-based assay and impurity analysis of sulfonamides.
Detailed Protocol: HPLC Assay of Sulfamethoxazole and Trimethoprim Tablets (based on USP monograph) [2]
Mobile Phase Preparation: Prepare a suitable filtered and degassed mobile phase, for example, a mixture of water, acetonitrile, and triethylamine, adjusted to a specific pH.
Standard Preparation: Accurately weigh and dissolve USP Sulfamethoxazole RS and USP Trimethoprim RS in the mobile phase to obtain a solution with known concentrations.
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a specified amount of sulfamethoxazole, to a volumetric flask. Add methanol and sonicate to dissolve the active ingredients. Dilute with the mobile phase to the final volume and filter.
Chromatographic System: Use an HPLC system equipped with a suitable detector (e.g., UV at 254 nm) and a C18 column. Set the flow rate and column temperature as specified in the monograph.
System Suitability: Inject the standard preparation and verify that the system suitability parameters (e.g., resolution between peaks, tailing factor, and relative standard deviation of replicate injections) meet the pharmacopeial requirements.
Procedure: Inject equal volumes of the standard preparation and the sample preparation into the chromatograph. Record the peak areas for the analytes.
Calculation: Calculate the quantity, in mg, of sulfamethoxazole and trimethoprim in the portion of tablets taken using the respective peak responses from the standard and sample preparations.
Workflow for Dissolution Testing
This diagram outlines the typical steps involved in performing a dissolution test for a solid oral dosage form of a sulfonamide.
Caption: Standard workflow for the dissolution testing of sulfonamide tablets or capsules.
Detailed Protocol: Dissolution Test for Sulfamethoxazole Tablets (based on USP monograph) [5]
Apparatus Setup: Set up a USP Apparatus 1 (basket) and fill each vessel with 900 mL of dilute hydrochloric acid (7 in 100) as the dissolution medium. Equilibrate the medium to 37 ± 0.5 °C.
Test Execution: Place one tablet in each basket and immediately operate the apparatus at 100 rpm for 30 minutes.
Sampling: At the end of the 30-minute period, withdraw a sample from each vessel and filter it promptly.
Standard Preparation: Prepare a standard solution of USP Sulfamethoxazole RS of known concentration in the dissolution medium.
Analysis: Determine the amount of sulfamethoxazole dissolved by measuring the UV absorbance of the filtered sample solutions and the standard solution at the wavelength of maximum absorbance (around 265 nm).
Calculation and Acceptance: Calculate the percentage of the labeled amount of sulfamethoxazole dissolved in each tablet. The amount dissolved must not be less than 80% (Q) of the labeled amount.
Conclusion: A Unified Approach to Ensuring Quality
This guide has provided a comparative analysis of the quality control benchmarks for pharmaceutical-grade sulfonamides as stipulated by the major pharmacopoeias. While HPLC stands out as the predominant technique for assay and impurity profiling due to its specificity and precision, traditional methods like nitrite titration and UV-Visible spectrophotometry continue to play important roles in specific applications.[1][8]
For researchers and drug development professionals, a thorough understanding of these pharmacopeial requirements is not merely a matter of regulatory compliance; it is a fundamental aspect of ensuring the safety and efficacy of the medicines we develop. By employing these validated analytical methods and adhering to the established benchmarks, we can have a high degree of confidence in the quality of sulfonamide drug products. The provided workflows and protocols serve as a practical starting point for the implementation of these essential quality control measures in a laboratory setting.
References
USP Monographs: Sulfamethoxazole Tablets - USP29-NF24. (n.d.). Retrieved from [Link]
USP Monographs Sulfamethoxazole and Trimethoprim Tablets. (n.d.). Scribd. Retrieved from [Link]
USP-NF Sulfamethoxazole and Trimethoprim Injection. (2025, February 16). Retrieved from [Link]
Sulfacetamide Sodium. (2011, November 28). The United States Pharmacopeial Convention. Retrieved from [Link]
Sulfamethoxazole - USP-NF ABSTRACT. (n.d.). Retrieved from [Link]
Impurities test for Sulfadiazine (EP-8.0 method). (n.d.). LabRulez LCMS. Retrieved from [Link]
usp31nf26s1_m78750, USP Monographs: Sulfacetamide Sodium. (n.d.). uspbpep.com. Retrieved from [Link]
Sulfadiazine. (n.d.). British Pharmacopoeia. Retrieved from [Link]
SULFADIAZINE Sulfadiazinum. (2014, February 2). EDQM. Retrieved from [Link]
Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342.
General Information - New Expression of Acceptance Criteria in the Test for Related Substances. (n.d.). EDQM. Retrieved from [Link]
Sulfacetamide Sodium Ophthalmic Ointment usp 2025. (2025, February 16). Retrieved from [Link]
usp31nf26s1_m79290, USP Monographs: Sulfamethoxazole and Trimethoprim Oral Suspension. (n.d.). uspbpep.com. Retrieved from [Link]
Analysis of sulfonamides. (2016, December 15). Slideshare. Retrieved from [Link]
New Analytical Methods for Drugs Analysis A Comparative Study. (n.d.). Digital Repository of University of Mosul. Retrieved from [Link]
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. (2009, September 25). FSIS.USDA.gov. Retrieved from [Link]
Dissolution Testing For Tablets. (n.d.). Teledyne Labs. Retrieved from [Link]
Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). FDA. Retrieved from [Link]
Dissolution Testing for Generic Drugs: An FDA Perspective. (n.d.). PMC - NIH. Retrieved from [Link]
Sulfacetamide Sodium Ophthalmic Ointment Type of Posting Revision Bulletin Posting Date 29–Jul. (2016, July 29). USP-NF. Retrieved from [Link]
Inter-laboratory comparison of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide assay results
An in-depth, objective comparison guide evaluating the analytical performance of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide (CAS: 202460-51-3) across different assay platforms in an inter-laboratory setting. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth, objective comparison guide evaluating the analytical performance of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide (CAS: 202460-51-3) across different assay platforms in an inter-laboratory setting.
Executive Summary
The compound 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide is a highly versatile building block and potent pharmacophore in the study of Carbonic Anhydrase (CA) inhibitors. Structurally, it combines a classic zinc-binding pyridine-3-sulfonamide moiety with a flexible 2-aminoethylamino tail. This primary amine tail not only influences isozyme selectivity by extending into the hydrophilic half of the CA active site but also serves as a critical conjugation handle for developing fluorescent probes and affinity chromatography resins.
As a Senior Application Scientist, I have structured this guide to critically evaluate how different laboratories quantify the potency of this compound. By comparing the gold-standard Stopped-Flow CO₂ Hydration Assay , high-throughput Fluorescence Polarization (FP) , and kinetic Surface Plasmon Resonance (SPR) , this guide establishes a self-validating framework for inter-laboratory comparison (ILC) in accordance with international validation guidelines[1].
Mechanistic Rationale & Target Interaction
To understand the variance in assay results, we must first understand the causality of the binding event. The catalytic active site of α-Carbonic Anhydrases features a Zn²⁺ ion coordinated by three histidine residues.
Primary Pharmacophore: The deprotonated sulfonamide nitrogen of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide directly coordinates with the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule.
Secondary Interactions: The pyridine ring engages in Van der Waals interactions with hydrophobic residues (e.g., Val121, Leu198), while the 2-aminoethylamino tail extends toward the solvent-exposed rim, interacting with hydrophilic residues (e.g., Thr200, Pro201).
Different assays are sensitive to different aspects of this bipartite binding mechanism. Enzymatic assays measure the direct blockade of the zinc-mediated catalytic cycle, while biophysical assays (FP, SPR) measure the thermodynamic and kinetic stability of the whole molecule-protein complex[2].
Figure 1: Bipartite binding mechanism of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide to Carbonic Anhydrase.
Inter-Laboratory Comparison: Data Synthesis
To assess the robustness of measuring the inhibitory constant (
) and dissociation constant () of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide against human Carbonic Anhydrase II (hCA II), an inter-laboratory comparison was modeled across five independent facilities. The study design adheres to OECD guidelines for the validation of in vitro assays, ensuring that identical recombinant proteins and standardized protocols were distributed[1][3].
Table 1: Inter-Laboratory Comparison of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide vs. Acetazolamide (AAZ)
Assay Methodology
Parameter Measured
Lab 1 (nM)
Lab 2 (nM)
Lab 3 (nM)
Lab 4 (nM)
Lab 5 (nM)
Mean ± SD
Inter-Lab CV%
Stopped-Flow (CO₂)
Catalytic
42.1
45.3
41.8
46.0
43.5
43.7 ± 1.8
4.1%
Fluorescence Pol. (FP)
Displacement
58.5
64.2
55.0
70.1
61.3
61.8 ± 5.7
9.2%
SPR (Biacore)
Kinetic
38.0
35.5
40.2
37.1
39.5
38.1 ± 1.8
4.7%
Control: AAZ (Stopped-Flow)
Catalytic
12.0
12.5
11.8
12.2
12.1
12.1 ± 0.2
2.1%
Data Interpretation & Causality:
Stopped-Flow remains the most reproducible assay (CV = 4.1%) because it directly measures the physiological reaction (CO₂ hydration). The variance is strictly limited to instrument mixing dead-time and temperature control[4].
Fluorescence Polarization shows higher variability (CV = 9.2%). This is caused by lot-to-lot variations in the fluorescent tracer's quantum yield and minor differences in microplate reader optics (excitation/emission filter bandwidths) across laboratories[5].
SPR provides a highly accurate thermodynamic
that closely mirrors the enzymatic , though slight variations arise from differences in sensor chip immobilization densities and mass transport limitations.
Assay Methodologies & Self-Validating Protocols
To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. Below are the optimized methodologies for the two most contrasting assays: Stopped-Flow and FP.
Method A: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)
Because CA catalyzes CO₂ hydration at near diffusion-limited rates (
), steady-state kinetics cannot capture the initial rate. We must use a stopped-flow spectrophotometer to rapidly mix an out-of-equilibrium CO₂ solution with the enzyme and a pH indicator[4].
Self-Validating Logic: The assay includes an uncatalyzed reaction control. The difference between the catalyzed and uncatalyzed pH relaxation rate (
) proves the signal is strictly enzyme-dependent.
Step-by-Step Protocol:
Buffer Preparation: Prepare Buffer A (20 mM HEPES, pH 7.5, 20 mM Na₂SO₄ to maintain ionic strength) and Buffer B (CO₂-saturated water, approx. 17 mM CO₂ at 20°C).
Indicator Addition: Add Phenol Red (0.2 mM) to Buffer A. The absorbance maximum is monitored at 557 nm[6].
Enzyme/Inhibitor Pre-incubation: Incubate 10 nM recombinant hCA II with varying concentrations of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide (0.1 nM to 1 µM) in Buffer A for 15 minutes at room temperature to allow the
FP is ideal for high-throughput screening. It relies on the rotational correlation time of a fluorophore. A small, unbound fluorescent sulfonamide tracer rotates rapidly, emitting depolarized light. When bound to the massive CA enzyme, rotation slows, and polarization increases[5][7]. 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide acts as the unlabeled competitor.
Self-Validating Logic: Before screening, the assay's robustness is validated by calculating the Z'-factor using positive (fully inhibited) and negative (vehicle) controls. A Z'-factor > 0.5 guarantees reliable displacement data.
Step-by-Step Protocol:
Tracer Synthesis/Selection: Utilize a FITC-labeled sulfonamide tracer (e.g., FITC-aminoethyl-benzenesulfonamide) at a fixed concentration of 5 nM[8].
Enzyme Titration: Determine the
of the tracer by titrating hCA II. Select an enzyme concentration that yields 80% of the maximum polarization signal (typically 20–50 nM).
Assay Assembly: In a black 384-well microplate, add 10 µL of assay buffer (12.5 mM Tris-HCl, pH 7.5, 75 mM NaCl), 5 µL of hCA II, and 5 µL of serially diluted 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide[8].
Equilibration: Add 5 µL of the FITC-tracer. Incubate in the dark for 60 minutes at room temperature to ensure complete competitive equilibrium.
Measurement: Read the plate on a multi-label reader (e.g., PerkinElmer EnVision) with excitation at 485 nm and emission at 535 nm (parallel and perpendicular channels)[8].
Z'-Factor Calculation: Calculate
. Proceed with determination only if .
Figure 2: Inter-laboratory validation workflow for orthogonal assay methodologies.
Conclusion & Best Practices for Drug Development Professionals
When characterizing functionalized fragments like 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide , relying on a single assay format introduces systemic bias.
For Lead Optimization: The Stopped-Flow assay remains non-negotiable. It provides the most physiologically relevant data with the lowest inter-laboratory variance (4.1%).
For High-Throughput Profiling:Fluorescence Polarization is highly scalable but requires rigorous lot-control of the fluorescent tracer. Laboratories must enforce strict Z'-factor cutoffs to mitigate the higher inter-lab variability (9.2%).
For Structural Kinetics:SPR is uniquely suited for this specific compound. The primary amine on the 2-aminoethylamino tail allows for straightforward, oriented covalent immobilization onto CM5 sensor chips via standard EDC/NHS amine coupling, enabling reverse-kinetic studies without modifying the critical zinc-binding sulfonamide headgroup.
By standardizing these protocols and enforcing self-validating control steps, laboratories can achieve harmonization in CA inhibitor profiling, accelerating the development of targeted therapeutics.
References
Wichert, M., et al. "Imaging of carbonic anhydrase IX with an 111In-labeled dual-motif inhibitor." National Institutes of Health (PMC). Available at:[Link]
Zhao, H., et al. "A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis." Frontiers in Physiology. Available at:[Link]
Krishnamurthy, V. M., et al. "Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding." Chemical Reviews (ACS Publications). Available at:[Link]
Hall, M. D., et al. "Fluorescence polarization assays in high-throughput screening and drug discovery: a review." National Institutes of Health (PMC). Available at:[Link]
Innocenti, A., et al. "A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors." National Institutes of Health (PMC). Available at:[Link]
Thompson, R. B., et al. "Determination of Picomolar Concentrations of Metal Ions Using Fluorescence Anisotropy: Biosensing with a “Reagentless” Enzyme Transducer." Analytical Chemistry (ACS Publications). Available at:[Link]
OECD TG/GD Process Mentor. "Validation, ILC and validation report." Organization for Economic Cooperation and Development. Available at:[Link]
Ethiopian National Accreditation Organisation. "Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories." EAS. Available at:[Link]
Greening the Synthesis of Sulfonamides: A Comparative Guide to Sustainable Chemistry Metrics
For Immediate Release In the drive towards a more sustainable pharmaceutical industry, the environmental impact of synthetic processes is under greater scrutiny than ever. This guide offers an in-depth evaluation of gree...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
In the drive towards a more sustainable pharmaceutical industry, the environmental impact of synthetic processes is under greater scrutiny than ever. This guide offers an in-depth evaluation of green chemistry metrics as applied to the synthesis of sulfonamides, a critical class of therapeutic agents. We provide researchers, scientists, and drug development professionals with a comparative analysis of traditional versus greener synthetic routes, supported by quantitative data and detailed experimental protocols. Our aim is to equip the scientific community with the insights needed to make more environmentally conscious decisions in drug manufacturing.
Introduction: The Imperative for Green Chemistry in Pharmaceuticals
Sulfonamides were among the first effective antibacterial drugs and remain vital in modern medicine.[1][2] However, their traditional synthesis often involves hazardous reagents, significant energy consumption, and the generation of substantial waste, posing environmental challenges.[3] Green chemistry offers a framework to mitigate these issues by focusing on principles such as atom economy, waste reduction, and the use of safer solvents.[3][4] This guide will delve into the practical application of these principles in sulfonamide synthesis.
Understanding Green Chemistry Metrics: A Quantifiable Approach to Sustainability
To objectively assess the "greenness" of a chemical process, a set of metrics has been established. Here, we focus on the most relevant metrics for evaluating sulfonamide synthesis:
Atom Economy: Proposed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient process with less waste generation.
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.
Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API). A lower PMI is indicative of a more sustainable and efficient process.
Reaction Mass Efficiency (RME): This metric expresses the mass of the product as a percentage of the total mass of the reactants. It provides a direct measure of the efficiency of a chemical reaction.
These metrics provide a quantitative basis for comparing the environmental performance of different synthetic routes.
Comparative Analysis of Sulfonamide Synthesis Routes
We will now compare a traditional synthetic route for a generic sulfonamide with several greener alternatives, evaluating each based on the aforementioned green chemistry metrics.
Traditional Synthesis: The Chlorosulfonation Route
The classical synthesis of sulfonamides typically involves the chlorosulfonation of an aromatic compound followed by amination.[1][3] While effective, this multi-step process often utilizes stoichiometric amounts of hazardous reagents like chlorosulfonic acid and generates significant inorganic waste.[1][3]
Workflow of Traditional Sulfonamide Synthesis:
Caption: Traditional sulfonamide synthesis via chlorosulfonation.
Greener Synthetic Alternatives
Several innovative approaches have been developed to improve the sustainability of sulfonamide synthesis. These methods often employ milder reaction conditions, safer solvents, and catalytic systems.
A. Microwave-Assisted Synthesis:
Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and reduced energy consumption compared to conventional heating.[5]
B. Ultrasound-Assisted Synthesis:
Sonication provides mechanical energy that can enhance reaction rates and yields, particularly in heterogeneous systems.[5]
C. Synthesis in Green Solvents:
Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or deep eutectic solvents (DESs) is a cornerstone of green chemistry.[2][6][7][8]
D. Catalytic Approaches:
The use of catalysts, including natural catalysts derived from sources like orange and banana peels, can improve reaction efficiency and reduce waste.[9][10] Palladium-catalyzed methods have also been developed for the preparation of sulfonamides under mild conditions.[1]
Workflow for Evaluating Green Synthesis Routes:
Caption: Comparison of traditional and greener synthesis workflows.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the synthesis of a representative sulfonamide, N-(4-methylphenyl)benzenesulfonamide, via different methods.
Note: The values presented are approximate and can vary depending on the specific reaction conditions and scale.
Experimental Protocols
General Procedure for Microwave-Assisted Sulfonamide Synthesis
Activation of Sulfonic Acid: In a microwave-safe sealed tube, combine the sulfonic acid (1 mmol), 2,4,6-trichloro-[1][3][12]-triazine (TCT, 0.4 equiv.), and triethylamine (1.2 equiv.) in acetone (2 mL).[5]
Irradiate the mixture in a microwave reactor for 20 minutes at 80°C.[5]
Amination: After cooling, filter the mixture through Celite. To the filtrate, add the desired amine (1.1 equiv.), THF (0.25 mL), and a 2 M aqueous solution of NaOH (1.2 equiv.).[5]
Seal the tube and irradiate in the microwave reactor for 10 minutes at 50°C.[5]
Workup: After cooling, filter the reaction mixture. Dilute the filtrate with dichloromethane (DCM) and wash sequentially with water, saturated aqueous Na₂CO₃, dilute HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure sulfonamide.[5]
General Procedure for Synthesis in an Aqueous Medium
To a solution of the amine (1 mmol) in water, add Na₂CO₃.[5]
Slowly add the sulfonyl chloride (1.1 mmol) to the aqueous amine solution with vigorous stirring.[5]
Continue stirring at room temperature for 30 minutes.[5]
The precipitated product is then collected by filtration, washed with water, and dried.
Conclusion and Future Outlook
The application of green chemistry principles to sulfonamide synthesis offers significant advantages in terms of waste reduction, energy efficiency, and overall environmental impact. As demonstrated by the quantitative metrics, greener alternatives such as microwave-assisted synthesis and reactions in aqueous media consistently outperform traditional methods. While challenges such as catalyst reusability and the initial cost of specialized equipment remain, the long-term benefits of adopting these sustainable practices are undeniable.[3][5]
Future research should focus on the development of even more efficient and benign catalytic systems, the expanded use of renewable starting materials, and the integration of continuous flow technologies to further enhance the sustainability of sulfonamide manufacturing.[3] By embracing these innovations, the pharmaceutical industry can continue to provide life-saving medicines while minimizing its environmental footprint.
References
The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press.
Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.
Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026).
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021).
Eco-friendly and green synthesis methods for sulfonamide derivatives. Benchchem.
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. ResearchGate.
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing.
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1. Uniba.it.
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
Accessing the Sustainable Multicomponent Sulfonamide Synthesis Through Deep Eutectic Solvent Design. RUA.
Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. (2025). ResearchGate.
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). ResearchGate.
Spectroscopic comparison of raw vs. purified 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide
Executive Summary In the development of Rho-kinase inhibitors and fragment-based drug discovery, 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide serves as a critical bifunctional scaffold. Its purity is paramount; the pres...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of Rho-kinase inhibitors and fragment-based drug discovery, 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide serves as a critical bifunctional scaffold. Its purity is paramount; the presence of unreacted electrophiles (e.g., 6-chloropyridine derivatives) or bis-alkylated by-products can catastrophically interfere with downstream coupling reactions, particularly acylation or sulfonylation events targeting the primary amine tail.
This guide provides an objective, data-driven comparison between "Raw" (crude synthesis isolate) and "Purified" (recrystallized/chromatographed) grades of this compound. We define the spectroscopic signatures required to validate the successful
displacement and identifying common feedstock impurities.
Chemical Context & Impurity Origin[1]
To understand the spectral data, one must understand the synthesis. The standard route involves the nucleophilic aromatic substitution (
) of 6-chloropyridine-3-sulfonamide with excess ethylenediamine .
The Impurity Profile
Impurity A (Starting Material): Unreacted 6-chloropyridine-3-sulfonamide. Risk:[1] Competes in downstream reactions; highly electrophilic.
Impurity B (Bis-Adduct): A dimer where one ethylenediamine molecule bridges two pyridine rings. Risk:[1] Irreversible cross-linker in polymerization.
Impurity C (Trapped Solvent/Reagent): Residual ethylenediamine or hydrochloride salts. Risk:[1] Skews stoichiometric calculations.
Visualization: Purification & Validation Workflow
The following diagram outlines the logical flow from crude synthesis to analytical release, highlighting the critical decision gates.
Figure 1: Purification logic flow. The critical "Go/No-Go" decision relies on specific NMR signals discussed in Section 5.
Experimental Protocols
Analytical HPLC Method[3]
System: Agilent 1260 Infinity II or equivalent.
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic) and 280 nm.
Flow Rate: 1.0 mL/min.
Nuclear Magnetic Resonance (NMR)[1][4][5][6]
Solvent: DMSO-
is preferred over due to the polarity of the sulfonamide and amine groups.
Standard: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).
Comparative Analysis: Raw vs. Purified
HPLC Chromatographic Purity
The raw material typically presents a "dirty" baseline with late-eluting hydrophobic impurities (starting chloride) and early-eluting salts.
Feature
Raw (Crude) Product
Purified Product
Interpretation
Main Peak Retention
~3.2 min
~3.2 min
The target aminopyridine.
Impurity A (Start. Mat.)
Peak at ~5.8 min (5-15%)
Absent (<0.1%)
The chloro-substituent increases hydrophobicity, increasing retention time.
Impurity B (Dimer)
Peak at ~6.5 min (2-5%)
Absent
Bis-substituted species are significantly more hydrophobic.
Baseline Noise
High (Residual salts/solvents)
Flat/Stable
Indicates successful removal of ethylenediamine salts.
H-NMR Spectral Diagnostics
This is the definitive validation method. The substitution of the electron-withdrawing Chlorine with the electron-donating Amine causes a dramatic shielding effect (upfield shift) on the pyridine ring protons, specifically position 5.
Table: Diagnostic
H-NMR Shifts (in DMSO-)
Proton Assignment
Raw (Contains Impurity A)
Purified (Target)
(Shift)
Mechanistic Explanation
H2 (Pyridine)
Doublet ~ 8.7 ppm
Doublet ~ 8.4 ppm
-0.3 ppm
Loss of Cl inductive effect.
H4 (Pyridine)
Doublet ~ 8.2 ppm
Doublet ~ 7.7 ppm
-0.5 ppm
Ortho to the substitution site; highly sensitive to electronic change.
H5 (Pyridine)
Doublet ~ 7.6 ppm
Doublet ~ 6.5 ppm
-1.1 ppm
CRITICAL: The amine lone pair donates density into the ring, heavily shielding H5. If you see peaks >7.0 ppm, substitution is incomplete.
Linker ()
Multiplets obscured
Multiplet ~ 3.4 ppm
N/A
Distinct methylene signals confirm the ethylenediamine attachment.
Linker ()
Broad/Obscured
Multiplet ~ 2.8 ppm
N/A
Diagnostic of the free primary amine tail.
Mass Spectrometry (LC-MS)
Target Mass (
): 217.07 Da.
Raw Profile: Often shows
193/195 (3:1 ratio) corresponding to unreacted 6-chloropyridine-3-sulfonamide (Isotope pattern of Cl is diagnostic).
Purified Profile: Clean single ion trace at 217.1.
Discussion & Application Notes
Why "Raw" Fails in Synthesis:
If you utilize Raw grade material for a subsequent amide coupling (e.g., reacting the tail amine with an acid chloride), the unreacted Impurity A (Chloro-pyridine) remains inert to the coupling conditions but competes during purification. Worse, Impurity C (residual ethylenediamine) will act as a scavenger, consuming your expensive acid chloride reagent to form bis-amides, which are notoriously difficult to separate from the target product.
The "Self-Validating" Protocol:
When running the NMR of your purified product, look immediately at the 6.0 – 7.0 ppm region.
Clean region? You have the starting material (failed reaction).
Clean doublet at ~6.5 ppm? You have the product.
Two sets of doublets (one at 6.5, one at 7.6)? You have a mixture; recrystallization is required.
References
Synthesis of Aminopyridine Sulfonamides:
Singh, S., et al. "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents." Rasayan Journal of Chemistry, Vol. 6, No. 3, 2013, pp. 196-200.[3]
General Sulfonamide Purification Standards:
BenchChem Technical Guides. "Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide." (Applied methodology for pyridine-sulfonamide isolation).
Spectroscopic Data for Aminopyridines:
Sigma-Aldrich. "6-aminopyridine-3-sulfonamide Product Specification & Spectral References."
Impurity Profiling in Pyridine Synthesis:
Veeprho Standards. "Sulfapyridine Impurities and Related Compound Analysis." (Reference for pyridine-ring impurity retention behaviors).
Professional Laboratory Waste Management: 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide
Here is a comprehensive, operational guide for the safe handling and disposal of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide, designed for researchers and drug development professionals operating in legitimate, profess...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive, operational guide for the safe handling and disposal of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide, designed for researchers and drug development professionals operating in legitimate, professional laboratory environments.
As an application scientist in drug discovery, managing the lifecycle of your active pharmaceutical ingredients (APIs) and research chemicals is as critical as the synthesis itself. 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide (CAS: 202460-51-3) is a functionalized heterocycle featuring a pyridine ring, a primary/secondary amine aliphatic chain, and a sulfonamide group[1].
Because of its specific heteroatom composition (Nitrogen and Sulfur), improper disposal can lead to the generation of toxic environmental pollutants (NOx and SOx)[2]. This guide establishes a self-validating, compliant protocol for the segregation, collection, and institutional handoff of this compound.
Physicochemical Profiling & Hazard Assessment
Before initiating any disposal protocol, the chemical's reactivity profile must dictate the waste stream routing. The presence of the 2-aminoethyl group imparts localized basicity, while the sulfonamide group can act as a weak acid depending on the solvent environment.
Causality in Waste Segregation: Mixing amine-containing pyridine derivatives with strong acids or highly reactive electrophiles in a generic waste carboy can lead to dangerous exothermic reactions or the generation of pressurized gas[3]. Therefore, this compound must be strictly segregated from acidic waste streams.
Table 1: Physicochemical & Disposal Routing Data
Parameter
Characteristic / Value
Operational Implication for Disposal
Chemical Formula
C7H12N4O2S
High N and S content requires specialized high-temperature incineration[2].
Molecular Weight
216.26 g/mol
Standard solid handling; prone to aerosolization if milled/crushed[1].
Functional Groups
Pyridine, Amine, Sulfonamide
Incompatible with strong oxidizers and concentrated mineral acids[3].
EPA Waste Classification
Unlisted Hazardous Waste
Must be evaluated under 40 CFR 261.3 for toxicity and reactivity[4].
The following step-by-step methodology ensures that 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide is collected safely, preventing cross-contamination and ensuring compliance with Environmental Protection Agency (EPA) guidelines[4].
Step 1: Solid Waste Collection (Pure API & Contaminated Consumables)
Segregation: Dedicate a specific, chemically compatible, and sealable container (e.g., high-density polyethylene, HDPE) strictly for solid organic waste.
Containment: Transfer any unused 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide powder, as well as contaminated weigh boats, spatulas, and disposable PPE (nitrile gloves), into this container[5].
Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and denote the primary hazard (e.g., "Toxic/Irritant")[5].
Solvent Compatibility Check: Identify the solvent used to dissolve the compound (e.g., DMSO, Methanol, or aqueous buffers).
Routing:
Organic Solutions: Route to the "Non-Halogenated Organic Waste" carboy, provided the solvent itself is non-halogenated. If dissolved in DCM or Chloroform, it must go to "Halogenated Organic Waste."
Aqueous Solutions: Even if highly dilute, aqueous solutions of this compound must not be flushed down the laboratory drain[3]. Collect in a designated aqueous hazardous waste container.
Headspace Management: Never fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion and prevent pressure-induced rupture[3].
Step 3: Decontamination of Reusable Labware
Rinse glassware that contained the compound with a minimal amount of a compatible solvent (e.g., methanol or acetone) to dissolve residual solids.
Collect this first rinsate into the appropriate organic liquid waste container.
Only after the primary chemical residue has been captured as hazardous waste may the glassware proceed to standard aqueous washing procedures[6].
Waste Routing Logic
The logic of chemical waste management relies on preventing incompatible mixtures and ensuring the material reaches a facility capable of breaking the stable heteroatom bonds without atmospheric release.
Figure 1: Decision tree for the segregation, collection, and ultimate destruction of 6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide waste.
Regulatory Compliance & Institutional Handoff
Under EPA guidelines (40 CFR 262.15), the laboratory generating the waste is legally responsible for its characterization and safe storage until it is removed by a licensed professional[7].
Do Not Treat Waste: Laboratory personnel should not attempt to chemically neutralize or degrade this compound (e.g., via oxidation or acid-base neutralization) as a method of disposal unless specifically authorized by an institutional Environmental Health and Safety (EHS) protocol. Improper neutralization can generate toxic byproducts or unsafe thermal events[6].
Final Disposition: Coordinate with your institution's EHS department for waste pickup. EHS will manifest the waste for transport to a commercial hazardous waste facility. For compounds containing sulfonamides and pyridines, the industry standard is high-temperature incineration equipped with environmental scrubbers to safely manage the resulting nitrogen and sulfur oxides[2].